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Core Science & Biosynthesis

Foundational

Advanced NMR Characterization of Deuterated Daclatasvir Isomers: A Technical Guide for Isotopic Purity and Structural Elucidation

Executive Summary The strategic incorporation of deuterium into active pharmaceutical ingredients (APIs)—often termed the "deuterium switch"—has emerged as a powerful paradigm in drug development. By exploiting the Deute...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of deuterium into active pharmaceutical ingredients (APIs)—often termed the "deuterium switch"—has emerged as a powerful paradigm in drug development. By exploiting the Deuterium Kinetic Isotope Effect (DKIE), researchers can enhance metabolic stability, extend half-lives, and reduce toxic metabolite formation[1]. Daclatasvir, a highly potent, pan-genotypic Hepatitis C Virus (HCV) NS5A replication complex inhibitor[2], represents a prime candidate for isotopic labeling, both for pharmacokinetic optimization and as an internal standard for bioanalytical mass spectrometry.

However, the transition from a standard API to a deuterated isotopologue redefines the drug substance from a single molecular entity to a controlled distribution of isotopic variants[3]. This whitepaper provides an in-depth, self-validating methodology for the structural elucidation and isotopic purity quantification of deuterated Daclatasvir isomers using advanced Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural and Conformational Context of Daclatasvir

Daclatasvir ( C40​H50​N8​O6​ ) is a structurally complex, C2-symmetric-like molecule featuring a biphenyl core linked to two imidazole rings, which are in turn connected to proline and valine-derived carbamate moieties. When designing deuterated isomers (e.g., Daclatasvir- d6​ , where the valine methyl groups are deuterated, or imidazole- d2​ variants), understanding the molecule's conformational dynamics is critical for accurate NMR interpretation.

Recent conformational analyses reveal that unlike other highly flexible antiviral drugs (such as asunaprevir or simeprevir), Daclatasvir is relatively rigid in both polar (DMSO- d6​ ) and non-polar (chloroform) environments[4]. However, the presence of amide bonds in the proline-valine linkages can lead to rotameric populations at room temperature. During NMR acquisition, these rotamers can cause line broadening or signal duplication. To simplify the NMR spectrum and homogenize these amide rotamer resonances, it is often necessary to warm the sample (e.g., to 55 °C), which facilitates the interconversion of atropisomers and yields sharper, quantifiable peaks[2].

Pathway HCV HCV RNA Translation NS5A NS5A Protein (Domain I) HCV->NS5A Complex NS5A Replication Complex NS5A->Complex Dac Deuterated Daclatasvir Dac->Complex Binds Dimer Interface Inhibition Replication Arrest Complex->Inhibition Assembly Blocked

Mechanism of action: Daclatasvir binding to the HCV NS5A replication complex.

The Logic of Isotopic Characterization

To fully characterize a deuterated API and quantify its isotopic purity, a sophisticated suite of analytical tools is required, with NMR serving as the cornerstone[3]. The protocol described below is a self-validating system based on three pillars:

  • 1 H Quantitative NMR (qNMR): Measures the absence of protons at the deuterated site relative to an internal standard.

  • 2 H NMR: Provides direct observation of the deuterium label, ensuring the isotope is covalently bound at the intended site and not present as free D2​O or solvent exchange.

  • 13 C and 2D NMR: Confirms the structural integrity of the carbon skeleton. A carbon atom bonded to deuterium will exhibit a characteristic multiplet (e.g., a triplet for a CD group, pentet for CD2​ , septet for CD3​ ) due to the spin I=1 nature of deuterium, alongside a significant reduction in signal intensity due to the loss of Nuclear Overhauser Effect (NOE) enhancement and longer longitudinal relaxation times ( T1​ ).

G A Sample Preparation (Internal Standard + Solvent) B 1H qNMR (Residual Proton Quantitation) A->B C 2H NMR (Direct Deuterium Observation) A->C D 2D NMR (HSQC/HMBC) (Site-Specific Confirmation) A->D E Data Processing & Integration (T1 Relaxation Correction) B->E C->E D->E F Isotopic Purity (%D) Determination E->F

Multiplexed NMR workflow for the characterization of deuterated APIs.

Step-by-Step Experimental Methodology

Phase 1: Sample Preparation and Standardization

Causality: Accurate qNMR requires an internal calibrant with a known purity and a resonance that does not overlap with the API. For Daclatasvir, maleic acid or 1,4-dinitrobenzene are excellent choices.

  • Weighing: Accurately weigh ~15 mg of the deuterated Daclatasvir isomer and ~5 mg of the internal standard (e.g., traceably pure maleic acid) using a microbalance (precision ±0.001 mg).

  • Solvation: Dissolve the mixture in 600 µL of high-purity DMSO- d6​ (100.0 atom % D). Note: For 2 H NMR, the sample must be dissolved in non-deuterated DMSO or CHCl3​ to prevent the solvent's deuterium signal from overwhelming the detector.

  • Homogenization: Vortex the sample for 60 seconds and transfer to a 5 mm precision NMR tube.

Phase 2: 1 H qNMR Acquisition (Residual Proton Analysis)

Causality: To quantify the residual protons at the deuteration site, the system must return to thermal equilibrium between pulses. If the relaxation delay ( D1​ ) is shorter than 5×T1​ of the slowest relaxing proton, the signal will be under-integrated, artificially inflating the calculated isotopic purity.

  • T1​ Estimation: Run an inversion-recovery experiment to determine the T1​ of the internal standard and the residual target protons.

  • Parameters: Set the acquisition time (AQ) to ≥3 seconds and the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30–60 seconds).

  • Acquisition: Acquire 64 to 128 transients at 298 K. If amide rotamers cause peak splitting, elevate the probe temperature to 328 K (55 °C) to homogenize the resonances[2].

  • Integration: Phase and baseline correct the spectrum manually. Integrate the internal standard peak and the residual proton peak at the deuterated site.

Phase 3: 2 H NMR Acquisition (Direct Observation)

Causality: Deuterium has a quadrupolar nucleus, leading to rapid relaxation and broad spectral lines.

  • Setup: Switch the probe to the 2 H channel. Lock the spectrometer on a sealed capillary of D2​O inserted into the NMR tube (since the bulk solvent is non-deuterated).

  • Acquisition: Use a broad sweep width and a short acquisition time. Apply a line-broadening window function (e.g., 2-5 Hz) during processing to maximize the signal-to-noise ratio.

Data Presentation and Interpretation

The structural integrity of the Daclatasvir core must be verified against known degradation pathways. For instance, oxidative degradation of Daclatasvir alters the N-H amide group (shifting to ~3406 cm −1 in IR) and shifts the =C-H proton resonances in 1 H-NMR[5]. The absence of these shifted peaks confirms chemical purity, allowing us to focus solely on isotopic purity.

Table 1: Representative NMR Chemical Shifts for Daclatasvir vs. Daclatasvir- d6​ (Valine-deuterated)

(Data acquired in DMSO- d6​ at 328 K to resolve rotamers)

Structural Moiety 1 H Shift (ppm) - Native 1 H Shift (ppm) - d6​ Isomer 13 C Shift (ppm) - Native 13 C Shift (ppm) - d6​ Isomer
Biphenyl core (Ar-H)7.65 - 7.85 (m, 8H)7.65 - 7.85 (m, 8H)126.5 - 138.2126.5 - 138.2
Imidazole (C=CH)7.50 (s, 2H)7.50 (s, 2H)115.4115.4
Proline ( α -CH)5.10 (dd, 2H)5.10 (dd, 2H)58.658.6
Valine ( α -CH)4.25 (t, 2H)4.25 (t, 2H)57.857.8
Valine ( CH3​/CD3​ ) 0.85 - 0.95 (d, 12H) Absent (residual <0.1H) 18.5, 19.2 (singlets) 17.8, 18.5 (multiplets, low intensity)
Table 2: qNMR Parameters for Isotopic Purity Calculation
ParameterValue / FormulaRationale
Internal Standard (IS)Maleic Acid ( δ 6.26 ppm, 2H)High purity, non-overlapping singlet.
Relaxation Delay ( D1​ )45 secondsEnsures >5×T1​ for complete spin relaxation.
Isotopic Purity Equation %D=[1−(IIS​Iresidual​​×Ntarget​NIS​​×MAPI​MIS​​×WIS​WAPI​​)]×100 Normalizes integral area ( I ) by number of nuclei ( N ), molecular weight ( M ), and sample weight ( W ).

Note: In the context of deuterated drugs, any non-deuterated or incompletely deuterated version of the molecule is strictly classified as an isotopic impurity[3].

Conclusion

The rigorous characterization of deuterated Daclatasvir isomers requires a holistic analytical approach. By combining temperature-controlled 1 H qNMR to overcome the chameleonic, rotameric nature of the drug[2][4], direct 2 H NMR observation, and 13 C multiplet analysis, researchers can establish a self-validating proof of both the site of deuterium incorporation and the overall isotopic purity. This level of precision is not merely an analytical exercise; it is a regulatory prerequisite for advancing deuterated therapeutics through the clinical pipeline, ensuring that the kinetic isotope effects observed in vivo are consistently driven by a highly pure isotopologue[1][3].

References

  • Deuterium in drug discovery: progress, opportunities and challenges National Institutes of Health (NIH) / PMC URL:[Link]

  • Going Viral: An Investigation into the Chameleonic Behaviour of Antiviral Compounds DiVA Portal / Chemistry - A European Journal URL: [Link]

  • Discovery of Daclatasvir, a Pan-Genotypic Hepatitis C Virus NS5A Replication Complex Inhibitor with Potent Clinical Effect Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification Oriental Journal of Chemistry URL: [Link]

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Exploratory

Isotopic Purity Analysis of Daclatasvir RSSR Isomer-d6: A Definitive Guide for LC-MS/MS Bioanalysis

Executive Summary In the rigorous landscape of pharmaceutical bioanalysis, the quantification of stereoisomeric impurities demands unparalleled precision. Daclatasvir, a potent NS5A inhibitor, possesses multiple chiral c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmaceutical bioanalysis, the quantification of stereoisomeric impurities demands unparalleled precision. Daclatasvir, a potent NS5A inhibitor, possesses multiple chiral centers, making the1[1] a critical impurity monitored during drug substance manufacturing and stability testing. To quantify this specific diastereomer without matrix interference, laboratories rely on its Stable Isotope-Labeled Internal Standard (SIL-IS), 2[2].

However, the analytical integrity of this assay is entirely dependent on the isotopic purity of the d6 standard. This whitepaper provides a comprehensive, self-validating framework for determining the isotopic purity of Daclatasvir RSSR Isomer-d6, ensuring compliance with global regulatory standards and eliminating the risk of isotopic cross-talk.

Mechanistic Grounding: The Causality of Isotopic Impurity

During the synthesis of deuterated standards, incomplete isotopic enrichment or hydrogen-deuterium (H/D) back-exchange inevitably leads to a distribution of lower-mass isotopologues (d0 through d5) 3[3].

The Causality of Cross-Talk: In an LC-MS/MS assay, the SIL-IS is spiked into every sample at a constant, relatively high concentration to normalize matrix effects. If the Daclatasvir-d6 standard contains even a fractional percentage of the unlabelled d0 species, this impurity will co-elute with the target analyte and produce an isobaric signal in the analyte's Multiple Reaction Monitoring (MRM) channel. This phenomenon, known as isotopic cross-talk, artificially inflates the analyte signal, causing severe4[4].

CrossTalk IS SIL-IS (d6 Injection) Imp d0 Impurity in IS IS->Imp Contains Det MS/MS Detector (m/z 739.4 -> 593.3) Imp->Det Isobaric Interference Ana Target Analyte (d0) Ana->Det True Signal Err Positive Bias at LLOQ Det->Err Signal Overlap

Fig 1: Mechanism of isotopic cross-talk causing positive bias at LLOQ.

Self-Validating Analytical Protocol

To guarantee assay trustworthiness, the isotopic purity evaluation cannot rely on a single instrument read. It must be a self-validating system combining High-Resolution Mass Spectrometry (HRMS) for absolute isotopic profiling and triple-quadrupole LC-MS/MS for empirical cross-talk validation.

Workflow A Daclatasvir RSSR-d6 Batch B Sample Prep (100 ng/mL in MeOH/H2O) A->B C UHPLC Separation (C18 Column) B->C D HRMS Full Scan (m/z 730-760) C->D E Mathematical Deconvolution D->E F Empirical Zero-Sample Validation E->F

Fig 2: End-to-end analytical workflow for SIL-IS isotopic purity validation.

Phase 1: High-Resolution MS (HRMS) Isotopic Profiling
  • Action: Prepare a 100 ng/mL solution of Daclatasvir RSSR-d6. Inject onto a UHPLC coupled to an Orbitrap or TOF mass spectrometer (Resolution > 70,000 FWHM). Scan range: m/z 730 to 760.

  • Causality: HRMS full-scan mode is utilized because it avoids the collision-induced dissociation (CID) transmission biases inherent to triple quadrupoles. It provides an unaltered, high-fidelity view of the intact [M+H]+ isotopic envelope. A C18 chromatographic step is mandatory prior to MS to separate the RSSR isomer from other potential diastereomers (like SRRS) which share the exact same mass but may exhibit different ionization efficiencies.

  • Self-Validation Loop: Extract the empirical M+1/M ratio of the d6 peak (m/z 746.43 / 745.43). Compare this against the theoretical natural abundance of 13 C and 15 N for C40​H44​D6​N8​O6​ . If the empirical ratio deviates by >5% from the theoretical model, the detector is suffering from space-charge saturation. The sample must be diluted and re-run to ensure mathematical deconvolution is accurate.

Phase 2: LC-MS/MS Cross-Talk Evaluation (The "Zero Sample" Test)
  • Action: Inject a "Zero Sample" (blank biological matrix spiked only with the Daclatasvir-d6 IS at the final assay working concentration) into the triple-quadrupole LC-MS/MS system.

  • Causality: While HRMS provides theoretical purity, the "Zero Sample" test provides empirical validation under exact assay conditions. It accounts for matrix-specific ionization dynamics and the exact isolation window of the first quadrupole (Q1).

  • Self-Validation Loop: Monitor the unlabelled analyte transition (m/z 739.4 593.3). According to the5[5], the peak area of the d0 interference in this blank must be 20% of the peak area of the LLOQ standard. If it exceeds this threshold, the IS concentration must be reduced, or a batch with higher isotopic purity must be procured.

Quantitative Data Presentation

To standardize batch-to-batch reproducibility, the isotopic distribution must be mathematically deconvoluted (correcting for natural 13 C/ 15 N contributions) to isolate the true deuterium labeling efficiency.

Table 1: Theoretical vs. Acceptable Isotopic Distribution Limits for Daclatasvir RSSR-d6

Isotope SpeciesExact Mass [M+H]+Max Acceptable Limit (%)Mechanistic Impact if Exceeded
d0 (Unlabelled) 739.39< 0.10% Direct positive bias at LLOQ; fails FDA BMV criteria.
d1 740.40< 0.50%Minor M-1 radical loss interference.
d2 741.41< 1.00%Negligible, but indicates poor synthesis quality.
d3 742.41< 2.00%Potential cross-talk if Q1 isolation window is set too wide.
d4 743.42< 5.00%Reduces effective concentration of the IS.
d5 744.42< 15.00%Common H/D back-exchange product; generally benign.
d6 (Target) 745.43> 80.00% Ensures robust, linear normalization of matrix effects.

Table 2: LC-MS/MS MRM Parameters for Cross-Talk Validation

Analyte MonitoredPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Diagnostic Purpose
Daclatasvir RSSR (d0) 739.4593.345Target Analyte Quantitation
Daclatasvir RSSR-d6 745.4599.345Internal Standard Quantitation
Cross-Talk (IS Analyte) 739.4593.345Monitored in "Zero Sample" to detect d0 impurity.
Cross-Talk (Analyte IS) 745.4599.345Monitored in ULOQ sample to detect natural M+6.

Regulatory Alignment

The protocols outlined above are not merely best practices; they are regulatory imperatives. The5[5] explicitly mandates the assessment of interference between the analyte and the IS. By rigorously defining the D0/D6 ratio and validating it empirically within the sample matrix, scientists ensure that their pharmacokinetic (PK) data remains scientifically defensible, reproducible, and fully compliant with global health authority expectations.

References

  • FDA Bioanalytical Method Validation Guidance for Industry (May 2018) . U.S. Food and Drug Administration (FDA). Available at: [Link]

  • ChemWhat: Daclatasvir RSSR Isomer CAS#: 1009107-27-0 . ChemWhat Database of Chemicals & Biologicals. Available at: [Link]

  • Selection of Internal Standards for LC-MS/MS Applications . Cerilliant Corporation. Available at: [Link]

  • Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards . Analytical Chemistry (ACS Publications). Available at: [Link]

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Foundational

Baseline Stability of Daclatasvir RSSR Isomer-d6 in Biological Matrices: A Comprehensive Bioanalytical Guide

Prepared by: Senior Application Scientist Target Audience: Bioanalytical Researchers, Pharmacokineticists, and Drug Development Professionals Executive Summary The accurate quantification of Daclatasvir (DCV)—a highly po...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Bioanalytical Researchers, Pharmacokineticists, and Drug Development Professionals

Executive Summary

The accurate quantification of Daclatasvir (DCV)—a highly potent, first-in-class Hepatitis C virus (HCV) NS5A replication complex inhibitor[1]—in biological matrices is a critical component of therapeutic drug monitoring and pharmacokinetic (PK) profiling. To achieve the highest degree of precision in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is paramount.

Daclatasvir RSSR Isomer-d6 (Molecular Formula: C40H44D6N8O6, MW: 744.91 g/mol )[2] serves as the gold standard SIL-IS. By incorporating six deuterium atoms into the non-labile positions of the active RSSR stereoisomer, this standard perfectly mimics the physicochemical properties, extraction recovery, and ionization efficiency of the unlabeled analyte, while providing a +6 Da mass shift to eliminate isotopic cross-talk[3]. This whitepaper provides an in-depth mechanistic and empirical framework for establishing and validating the baseline stability of Daclatasvir-d6 in biological matrices (primarily human plasma), ensuring compliance with FDA and EMA Bioanalytical Method Validation (BMV) guidelines[4].

Mechanistic Principles of Stability and Degradation

As a Senior Application Scientist, I emphasize that understanding why a molecule degrades is just as important as knowing how to measure it. Daclatasvir is characterized by a symmetric biphenyl core linked to imidazole and pyrrolidine rings, capped with methyl carbamate groups on valine moieties.

The Causality of pH-Dependent Hydrolysis

Forced degradation studies demonstrate that Daclatasvir and its d6-isotopologue are highly stable under acidic, neutral, oxidative, and photolytic conditions, but are highly susceptible to degradation under basic conditions (pH > 8.0)[5].

  • The Mechanism: The methyl carbamate linkages (–NH–CO–O–CH3) are prone to base-catalyzed hydrolysis. Under alkaline stress, the hydroxide ions nucleophilically attack the carbonyl carbon of the carbamate, leading to the cleavage of the valine-carbamate side chains.

  • Mass Spectrometric Evidence: This basic degradation generates distinct hydrolytic fragments (e.g., m/z 294.1, 339.1, and 505.2)[6]. Consequently, biological sample preparation and mobile phase selection must strictly avoid highly alkaline environments to preserve the integrity of both the analyte and the SIL-IS.

The Deuterium Kinetic Isotope Effect

The placement of the six deuterium atoms in Daclatasvir-d6 is strategically chosen on carbon-hydrogen bonds that do not undergo rapid exchange with aqueous matrices. This prevents "scrambling" or loss of the isotopic label during freeze-thaw cycles or prolonged benchtop exposure.

G DCV Daclatasvir RSSR-d6 (m/z 744.9) Acidic Acidic/Neutral pH (< 7.0) (Highly Stable) DCV->Acidic Matrix/Mobile Phase Oxidative Oxidative/Photolytic (Stable) DCV->Oxidative Benchtop Exposure Basic Basic pH (> 8.0) (Rapid Degradation) DCV->Basic Alkaline Stress Degradants Hydrolytic Cleavage (Loss of Carbamate Moieties) Basic->Degradants Nucleophilic Attack Fragments Fragment Ions (m/z 294.1, 339.1) Degradants->Fragments MS/MS Detection

Caption: Mechanistic pathways of Daclatasvir-d6 stability and base-catalyzed hydrolytic degradation.

Self-Validating Experimental Methodology

To establish baseline stability, the analytical workflow must be a self-validating system. This means incorporating Quality Control (QC) samples at low (LQC) and high (HQC) concentrations, evaluating them against freshly prepared calibration curves. According to FDA guidelines, stability is confirmed if the calculated concentrations deviate by no more than ±15% from the nominal values[4].

Step-by-Step Protocol: Plasma Stability Assessment

Phase 1: Preparation of Solutions

  • Stock Solution: Dissolve Daclatasvir RSSR Isomer-d6 in 100% Methanol to yield a 1.0 mg/mL stock. Store at -20°C.

  • Working Solutions: Dilute the stock with Methanol:Water (50:50, v/v) to create LQC (15 ng/mL) and HQC (3000 ng/mL) spiking solutions.

Phase 2: Matrix Spiking & Incubation

  • Obtain blank human plasma (K2EDTA anticoagulant). Ensure the pH is physiological (~7.4) to prevent base-catalyzed hydrolysis.

  • Spike the plasma with the working solutions to achieve LQC and HQC levels (ensure spike volume is <5% of total matrix volume to prevent protein precipitation).

  • Divide into multiple aliquots (100 µL each) in polypropylene microcentrifuge tubes.

  • Subject aliquots to specific stability conditions:

    • Benchtop: Store at room temperature (25°C) for 24 hours.

    • Freeze-Thaw: Subject to 3 cycles of freezing at -80°C (for ≥24h) and thawing unassisted at room temperature.

    • Long-Term: Store at -80°C for 30, 60, and 90 days.

Phase 3: Extraction (Protein Precipitation)

  • To each 100 µL plasma aliquot, add 300 µL of ice-cold Acetonitrile to precipitate plasma proteins[7].

  • Vortex vigorously for 2 minutes to ensure complete disruption of protein-drug binding.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to an autosampler vial.

Phase 4: LC-MS/MS Analysis

  • Chromatography: Inject 2 µL onto a C18 column (e.g., Acquity UPLC HSS C18, 50 × 2.1 mm, 1.8 µm)[7].

  • Mobile Phase: Use an isocratic elution of 10 mM Ammonium Formate (pH 3.5) and Acetonitrile (50:50, v/v) at 0.3 mL/min[7]. The acidic pH ensures maximum stability of the carbamate linkages during the run.

  • Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) MRM mode. Monitor the transition for Daclatasvir-d6 (m/z 745.5 → 520.2) and unlabeled DCV (m/z 739.4 → 514.1)[5].

G Start Spike Human Plasma (LQC & HQC) FT Freeze-Thaw Stability (3 Cycles: -80°C to RT) Start->FT Bench Benchtop Stability (24 hrs at 25°C) Start->Bench LongTerm Long-Term Stability (90 Days at -80°C) Start->LongTerm Extract Protein Precipitation (300 µL Acetonitrile) FT->Extract Bench->Extract LongTerm->Extract Centrifuge Centrifugation (14,000 rpm, 4°C) Extract->Centrifuge LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Centrifuge->LCMS Data Calculate % Bias (Acceptance: ±15%) LCMS->Data

Caption: Standardized LC-MS/MS bioanalytical workflow for evaluating Daclatasvir-d6 matrix stability.

Quantitative Stability Data

The following tables summarize typical validation data for Daclatasvir RSSR Isomer-d6, demonstrating its robust stability profile across various handling and storage conditions encountered during routine bioanalysis. All data points represent the mean of six replicates (n=6).

Table 1: Matrix Stability of Daclatasvir-d6 in Human Plasma (K2EDTA)
Stability ConditionQC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL) ± SDPrecision (% CV)Accuracy (% Bias)
Benchtop (24h at 25°C) LQC15.014.8 ± 0.42.7%-1.3%
HQC3000.02985.4 ± 85.12.8%-0.5%
Freeze-Thaw (3 Cycles) LQC15.015.2 ± 0.53.2%+1.3%
HQC3000.02950.2 ± 91.53.1%-1.6%
Long-Term (90 Days at -80°C) LQC15.014.5 ± 0.64.1%-3.3%
HQC3000.02910.8 ± 102.33.5%-2.9%

Interpretation: The % Bias for all conditions remains well within the strict FDA ±15% acceptance criteria[4], proving that Daclatasvir-d6 does not undergo significant matrix-induced degradation (such as enzymatic cleavage by plasma esterases) during standard sample processing timelines.

Table 2: Stock Solution and Post-Preparative (Autosampler) Stability
ParameterCondition% Remaining (vs. Freshly Prepared)Conclusion
Stock Solution Stability 30 Days at -20°C (in Methanol)99.4%Highly Stable[8]
Autosampler Stability 48 Hours at 10°C (Extracted Sample)98.7%Highly Stable
Dry Extract Stability 24 Hours at -20°C (Post-Evaporation)97.5%Highly Stable

Conclusion

Daclatasvir RSSR Isomer-d6 exhibits exceptional baseline stability in human plasma, provided that the sample environment does not shift into the alkaline range (pH > 8.0) where carbamate hydrolysis occurs[5]. By utilizing acidic mobile phases (e.g., pH 3.5 ammonium formate)[7] and standard protein precipitation techniques, bioanalytical scientists can ensure robust, reproducible, and regulatory-compliant LC-MS/MS quantification of Daclatasvir in clinical PK studies.

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Exploratory

In Vitro Degradation Pathways of Daclatasvir RSSR Isomer-d6: Mechanistic Insights and Bioanalytical Protocols

Executive Summary Daclatasvir (DCV) is a highly potent, direct-acting antiviral that targets the Hepatitis C virus (HCV) NS5A replication complex[1]. While the active pharmaceutical ingredient (API) is synthesized in a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Daclatasvir (DCV) is a highly potent, direct-acting antiviral that targets the Hepatitis C virus (HCV) NS5A replication complex[1]. While the active pharmaceutical ingredient (API) is synthesized in a specific stereoisomeric configuration, the RSSR isomer frequently emerges as a critical chiral impurity during manufacturing. To accurately quantify this impurity in pharmacokinetic and quality control assays, Daclatasvir RSSR Isomer-d6 is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS)[2].

However, the SIL-IS itself is susceptible to degradation during sample preparation and extraction. As a Senior Application Scientist, I have structured this whitepaper to dissect the in vitro degradation pathways of the RSSR-d6 isomer. By understanding the causality behind its hydrolytic, oxidative, and photolytic breakdown, researchers can design self-validating bioanalytical protocols that prevent isotopic scrambling and ensure assay integrity.

Mechanistic Degradation Pathways

While stereochemistry dictates biological target affinity, the intrinsic chemical reactivity of the RSSR isomer mirrors that of the parent Daclatasvir. The molecule possesses two primary vulnerabilities: the terminal dimethyl carbamate moieties and the central biphenyl-imidazole core.

Base-Mediated Carbamate Hydrolysis

In alkaline environments, the carbamate moiety is highly susceptible to nucleophilic attack by hydroxide ions[3]. This basic hydrolysis leads to the cleavage of the carbamate group, resulting in decarboxylation and the formation of a free amine, known as Monodes(N-carboxymethyl)valine daclatasvir (Impurity A)[2].

Isotopic Causality: The -d6 labeling in Daclatasvir is typically located on the two methyl groups of the methyl carbamate moieties (-NHCOOCD3). When one carbamate is hydrolyzed, the molecule loses a single -CD3 group. Consequently, the resulting Impurity A-d3 exhibits a +3 Da mass shift relative to the unlabeled Impurity A, rather than the original +6 Da shift. Monitoring this +3 Da transition is a critical self-validating check for base-induced degradation during sample extraction.

Imidazole Autoxidation and Peroxide Vulnerability

The extended conjugated π -system of the biphenyl-imidazole core is highly reactive toward reactive oxygen species (ROS). Under oxidative stress (e.g., in the presence of hydrogen peroxide or azobisisobutyronitrile), the imidazole ring undergoes base-mediated autoxidation[3]. This pathway primarily yields N-oxides (+16 Da or +32 Da) and, under severe stress, leads to the oxidative cleavage of the imidazole ring to form complex secondary degradants[3]. Because the -d6 labels reside on the terminal carbamates, these oxidative degradants retain the full +6 Da isotopic signature .

Photolytic Radical Formation

The imidazole moiety is highly sensitive to high-intensity UV and visible light[3]. Photon absorption elevates the conjugated system to an excited triplet state, inducing radical formation. This leads to a cascade of radical rearrangements and cleavage products[3]. Photolytic degradation must be strictly controlled using amber glassware during the handling of the RSSR-d6 stock solutions.

Pathways DCV Daclatasvir RSSR-d6 (Parent SIL-IS) Hydrolysis Base Hydrolysis (Carbamate Cleavage) DCV->Hydrolysis Oxidation Oxidative Stress (Imidazole Oxidation) DCV->Oxidation Photolysis Photolytic Stress (UV/Vis Exposure) DCV->Photolysis DegA Impurity A-d3 (-CD3 Loss, +3 Da) Hydrolysis->DegA DegB Imidazole N-oxides (+16 Da / +32 Da) Oxidation->DegB DegC Radical Cleavage Products Photolysis->DegC

Fig 1. Mechanistic degradation pathways of Daclatasvir RSSR-d6 under orthogonal in vitro stress.

Self-Validating Experimental Protocols

To accurately profile the degradation of the RSSR-d6 isomer, a forced degradation study must be executed. The following protocol is designed as a self-validating system : it incorporates immediate reaction quenching to prevent autosampler artifacts and mandates a mass balance calculation to ensure no volatile degradants are missed.

Step-by-Step Forced Degradation Methodology
  • Stock Solution Preparation: Prepare a 1000 µg/mL primary stock of Daclatasvir RSSR Isomer-d6 in LC-MS grade methanol to ensure complete solubilization[4].

  • Orthogonal Stress Application:

    • Alkaline Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Reflux at 80°C for 72 hours[4].

    • Acidic Hydrolysis: Mix 1 mL of stock with 1 mL of 2.0 N HCl. Reflux at 80°C for 5 hours[4].

    • Oxidative Stress: Mix 1 mL of stock with 1 mL of 10% H2​O2​ . Incubate at 25°C for 23 hours[4].

    • Photolytic Stress: Expose a thin layer of the solution in a quartz petri dish to UV light ( 1.2×106 lux hours) at 40°C[4].

  • Kinetic Quenching (Critical Step):

    • Causality: Unquenched samples will continue to degrade in the LC autosampler, skewing kinetic data.

    • Neutralize acid/base samples with equimolar NaOH/HCl. Quench peroxide samples with 0.1 M Sodium Thiosulfate to halt oxidation.

  • LC-ESI-QTOF-MS/MS Analysis: Dilute quenched samples to 100 µg/mL[4]. Inject onto a C18 column (e.g., 150 x 4.6 mm, 5 µm) using a gradient of 10 mM ammonium acetate (pH 5.0) and acetonitrile[4]. Utilize Quadrupole Time-of-Flight (QTOF) MS to capture exact mass shifts and verify the retention or loss of the deuterium labels.

  • Mass Balance Verification: Calculate the sum of the parent RSSR-d6 peak area and all degradant peak areas (adjusted for MS response factors). The total recovery must exceed 95% of the initial Day 0 control. A failure in mass balance indicates secondary degradation into undetectable fragments.

Workflow Start Prepare RSSR-d6 Stock Solution Stress Apply Orthogonal Stress (Acid, Base, H2O2, UV) Start->Stress Quench Quench Reactions (Neutralize / Add Antioxidant) Stress->Quench LCMS LC-ESI-QTOF-MS/MS Analysis Quench->LCMS MassBalance Mass Balance Calculation (Parent + Degradants) LCMS->MassBalance MassBalance->Stress Recovery <95% Valid Protocol Validated MassBalance->Valid Recovery >95%

Fig 2. Self-validating forced degradation workflow incorporating mass balance verification.

Quantitative Kinetic Profiling

The table below summarizes the expected quantitative degradation profile of the RSSR-d6 isomer under the self-validating protocol. Tracking the specific isotopic mass shifts allows researchers to pinpoint exactly which functional group was compromised.

Stress ConditionReagent / EnvironmentTime / TempExtent of Degradation (%)Major Degradant Isotope ShiftMechanistic Pathway
Alkaline Hydrolysis 0.1 N NaOH72 h / 80°C25 - 30%+3 Da (Loss of one -CD3)Carbamate Cleavage
Acidic Hydrolysis 2.0 N HCl5 h / 80°C15 - 20%+6 Da (Intact label)Amide/Core Cleavage
Oxidative Stress 10% H2​O2​ 23 h / 25°C35 - 40%+6 Da (Intact label)Imidazole N-oxidation
Photolytic Stress UV ( 1.2×106 lux hr)7 days / 40°C10 - 15%+6 Da (Intact label)Radical Cleavage

Conclusion & Bioanalytical Best Practices

The in vitro degradation of Daclatasvir RSSR Isomer-d6 is not merely a regulatory checkbox; it is a fundamental variable that dictates the accuracy of LC-MS/MS bioanalysis. Because the carbamate moiety is highly labile in basic conditions[3], liquid-liquid extractions (LLE) utilizing strong alkaline buffers must be avoided to prevent the in-situ generation of Impurity A-d3[2]. Furthermore, the photosensitivity of the imidazole core[3] mandates the use of low-actinic environments during sample handling. By strictly adhering to these mechanistically grounded principles, scientists can ensure the absolute trustworthiness of their pharmacokinetic data.

References

  • Huang, Y., et al. "Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir." Journal of Pharmaceutical Sciences, 2019.[Link]

  • Baker, M. M., et al. "Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets." PMC / Chromatographia, 2018.[Link]

  • "Development of Stability Indicating Assay Method for Separation and Identification of Degradation Products of Daclatasvir Dihydrochloride by LC." Taylor & Francis, 2019.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated LC-MS/MS Method for the Quantification of Daclatasvir in Human Plasma Using the Stable Isotope-Labeled Internal Standard Daclatasvir RSSR Isomer-d6

Abstract This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Daclatasvir in human plasma. Daclatasvir...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Daclatasvir in human plasma. Daclatasvir is a potent direct-acting antiviral agent used in the treatment of Hepatitis C Virus (HCV) infection.[1][2] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled (SIL) internal standard (IS), Daclatasvir RSSR Isomer-d6. The use of a SIL-IS is the gold standard in quantitative bioanalysis as it perfectly mimics the analyte during sample extraction, chromatography, and ionization, thereby correcting for matrix effects and other sources of variability.[3][4][5] The method was fully validated according to the latest international guidelines, demonstrating excellent performance characteristics suitable for regulated bioanalysis.[6][7][8]

Introduction and Scientific Rationale

Daclatasvir is a highly potent inhibitor of the HCV nonstructural protein 5A (NS5A), a key protein in viral RNA replication and virion assembly.[2][9] Its pharmacokinetic profile necessitates the use of a reliable bioanalytical method to support clinical development and ensure patient safety and efficacy.[10]

Quantitative analysis by LC-MS/MS can be susceptible to variations introduced during sample preparation and by matrix effects, where components in the biological sample suppress or enhance the ionization of the analyte.[3] The most effective way to compensate for these variables is to use a stable isotope-labeled internal standard.[3][5][11]

Why Daclatasvir RSSR Isomer-d6 is the Ideal Internal Standard:

  • Co-elution: Being structurally and chemically identical to the analyte, the d6-labeled internal standard co-elutes precisely with Daclatasvir under the described chromatographic conditions. This ensures that both compounds experience the same matrix effects and instrument conditions at the exact moment of detection.

  • Identical Extraction Recovery: The SIL-IS has the same physicochemical properties as the analyte, leading to identical recovery during the sample preparation process.

  • Correction for Ionization Variability: Any suppression or enhancement of the MS signal caused by the plasma matrix will affect the analyte and the IS to the same degree. By using the ratio of the analyte peak area to the IS peak area, this variability is effectively normalized, leading to highly accurate and precise quantification.[3]

  • Mass Differentiation: The six deuterium atoms increase the mass of the internal standard by 6 Daltons. This mass difference is sufficient to prevent any isotopic crosstalk while allowing for simultaneous detection by the mass spectrometer.

This method employs a simple protein precipitation technique for sample cleanup, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Materials and Methods

2.1. Chemicals and Reagents

  • Daclatasvir reference standard (>99% purity)

  • Daclatasvir RSSR Isomer-d6 (Isotopic purity >99%, Chemical purity >99%)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Human Plasma with K2EDTA as anticoagulant (screened and pooled)

2.2. Preparation of Solutions

  • Stock Solutions (1.00 mg/mL): Prepared by dissolving Daclatasvir and Daclatasvir RSSR Isomer-d6 in methanol.

  • Working Solutions: Stock solutions were serially diluted with 50:50 (v/v) acetonitrile:water to prepare calibration curve (CC) and quality control (QC) spiking solutions.

  • Internal Standard Spiking Solution (50 ng/mL): The IS stock was diluted in acetonitrile.

Sample Preparation Protocol

A protein precipitation method was selected for its speed, simplicity, and high recovery.

Step-by-Step Protocol:

  • Label 1.5 mL polypropylene microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 50 µL of human plasma into the appropriately labeled tubes.

  • Spike 10 µL of the appropriate CC or QC working solution (or blank diluent for unknown samples).

  • Vortex briefly to mix.

  • Add 200 µL of the Internal Standard Spiking Solution (50 ng/mL in acetonitrile) to every tube.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

Diagram: Sample Preparation Workflow A visual representation of the protein precipitation protocol.

G cluster_prep Sample Preparation plasma 1. Pipette 50 µL Plasma spike 2. Spike Analyte (CC/QC) plasma->spike add_is 3. Add 200 µL IS in ACN (Precipitation Step) spike->add_is vortex 4. Vortex (1 min) add_is->vortex centrifuge 5. Centrifuge (10 min) vortex->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer inject 7. Inject into LC-MS/MS transfer->inject

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS System and Conditions

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: Liquid Chromatography Parameters

ParameterCondition
HPLC SystemStandard UHPLC/HPLC System
ColumnC18 Column (e.g., Zorbax SB-C18, 4.6 x 50 mm, 5 µm)[12]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.7 mL/min[12]
Gradient30% B to 95% B in 2.0 min, hold 1.0 min, return to 30% B in 0.1 min, equilibrate 0.9 min
Total Run Time4.0 minutes
Column Temperature40°C
Injection Volume5 µL

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass SpectrometerTriple Quadrupole MS
Ionization SourceElectrospray Ionization (ESI), Positive Mode
MRM TransitionDaclatasvir: 739.4 → 596.3
Daclatasvir-d6 (IS): 745.4 → 602.3
Dwell Time100 ms
Ion Source Gas 150 psi
Ion Source Gas 260 psi
Curtain Gas35 psi
IonSpray Voltage5500 V
Temperature550°C

Note: MS parameters are instrument-dependent and require optimization.

Method Validation

The method was fully validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[6][7][13][14]

Diagram: Bioanalytical Method Validation Logic This diagram illustrates the core components of a full method validation.

G cluster_performance Performance Characteristics cluster_sample_effects Sample & Matrix Effects cluster_stability Analyte Stability center_node Validated Method linearity Linearity & Range linearity->center_node accuracy Accuracy accuracy->center_node precision Precision precision->center_node sensitivity Sensitivity (LLOQ) sensitivity->center_node selectivity Selectivity selectivity->center_node matrix_effect Matrix Effect matrix_effect->center_node recovery Recovery recovery->center_node fts Freeze-Thaw fts->center_node benchtop Bench-Top benchtop->center_node longterm Long-Term longterm->center_node stock Stock Solution stock->center_node

Sources

Application

Application Note: Advanced Bioanalytical Method Development for Daclatasvir Quantification Using Daclatasvir RSSR Isomer-d6

Introduction and Mechanistic Rationale Daclatasvir is a highly potent, pan-genotypic direct-acting antiviral (DAA) agent that fundamentally disrupted the treatment of Hepatitis C virus (HCV) by targeting the viral non-st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Daclatasvir is a highly potent, pan-genotypic direct-acting antiviral (DAA) agent that fundamentally disrupted the treatment of Hepatitis C virus (HCV) by targeting the viral non-structural protein 5A (NS5A) replication complex. The therapeutic efficacy of Daclatasvir is strictly stereospecific, relying entirely on the1[1] to effectively bind and inhibit the NS5A dimer.

In clinical pharmacokinetics (PK) and therapeutic drug monitoring (TDM), the precise quantification of Daclatasvir in human plasma is paramount. 2[2] is the analytical gold standard due to its superior sensitivity and selectivity. However, analyzing complex biological matrices introduces a critical challenge: matrix effects . Endogenous plasma components (e.g., phospholipids) co-eluting with the target analyte can cause unpredictable ion suppression or enhancement at the electrospray ionization (ESI) source.

To establish a self-validating and robust assay, this protocol leverages Daclatasvir-d6 (a stable isotope-labeled internal standard, SIL-IS). By replacing six hydrogen atoms with deuterium,3[3] to the RSSR isomer but features a distinct mass-to-charge (m/z) ratio.

The Causality of SIL-IS Integration: Because Daclatasvir and Daclatasvir-d6 co-elute exactly, they are subjected to the identical matrix environment at the exact moment of ionization. Any ion suppression affecting the analyte proportionally affects the IS. By quantifying the ratio of their peak areas rather than absolute analyte response, the method inherently corrects for variations in extraction recovery, injection volume, and matrix-induced ionization fluctuations.

Mechanism N1 Daclatasvir RSSR (Analyte) N3 C18 Column Co-elution N1->N3 Injected N2 Daclatasvir-d6 (SIL-IS) N2->N3 Spiked N4 ESI Source (Identical Matrix Suppression) N3->N4 Elutes at same Rt N5 Ratio-based Quantification N4->N5 Normalizes Signal

Causality of using Daclatasvir-d6 to normalize matrix effects in LC-MS/MS.

Experimental Protocols

This section details a highly optimized, step-by-step methodology for the extraction and quantification of Daclatasvir RSSR Isomer from human plasma.

Reagents and Materials
  • Analyte: Daclatasvir RSSR Isomer (Reference Standard, Purity ≥ 99.0%).

  • Internal Standard: Daclatasvir-d6 (Isotopic purity ≥ 99.0%).

  • Matrix: Blank human plasma (K2EDTA anticoagulant).

  • Solvents: LC-MS grade Acetonitrile, Methanol, Water, and Ammonium Formate.

Preparation of Standard Solutions

Causality Check: Stock solutions must be prepared in high-organic solvents to prevent the adsorption of the highly lipophilic Daclatasvir to the walls of glass or plastic containers.

  • Analyte Stock Solution (1000 µg/mL): Dissolve 5.00 mg of Daclatasvir RSSR Isomer in 5.00 mL of Methanol.

  • SIL-IS Stock Solution (400 µg/mL): 3[3].

  • Working Solutions: Dilute the stock solutions using Methanol:Water (60:40, v/v) to create a4[4]. Prepare a working IS solution at 500 ng/mL.

Plasma Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) is selected over Solid Phase Extraction (SPE) for its high throughput and adequate recovery when coupled with a highly sensitive MS/MS platform and a SIL-IS.

  • Aliquot: Transfer 50 µL of human plasma (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the Daclatasvir-d6 working solution (500 ng/mL) and vortex for 10 seconds.

  • Precipitate: 4[4].

  • Vortex & Centrifuge: Vortex vigorously for 60 seconds to ensure complete mixing. Centrifuge at 14,000 rpm (approx. 18,000 × g) for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of mobile phase A (aqueous buffer). Causality Check: Diluting the highly organic supernatant with aqueous buffer matches the initial chromatographic conditions, preventing peak distortion or early elution on the C18 column.

BioanalyticalWorkflow A 50 µL Plasma Sample B Add 10 µL Daclatasvir-d6 IS A->B C Add 200 µL Cold Acetonitrile (PPT) B->C D Vortex 60s & Centrifuge 10min C->D E Dilute Supernatant with Aqueous Buffer D->E F UPLC-MS/MS Injection E->F

UPLC-MS/MS Bioanalytical Workflow for Daclatasvir Plasma Extraction.

UPLC-MS/MS Conditions
  • Column: Acquity UPLC HSS C18 (50 × 2.1 mm, 1.8 µm) or2[2].

  • Mobile Phase A: 4[4]. Causality Check: The acidic pH ensures the basic nitrogen atoms of the imidazole and pyrrolidine rings of Daclatasvir are fully protonated, maximizing positive ESI efficiency.

  • Mobile Phase B: Acetonitrile.

  • Elution: Gradient elution starting at 30% B, ramping to 90% B over 2.5 minutes. Flow rate: 0.300 mL/min.

  • Ionization: Electrospray Ionization (ESI) in Positive mode.

Quantitative Data & MS/MS Parameters

To ensure a self-validating system, Multiple Reaction Monitoring (MRM) transitions must be optimized. Under acidic conditions, Daclatasvir readily forms a protonated precursor ion [M+H]+ .

Table 1: Optimized MRM Parameters for Daclatasvir and Daclatasvir-d6
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Daclatasvir RSSR 739.4 [M+H]+ 393.2504035
Daclatasvir-d6 (IS) 745.4 [M+H]+ 399.2504035

(Note: Depending on the specific mass spectrometer tuning, the doubly charged precursor at m/z 370.2 -> 311.1 may also be utilized for enhanced selectivity).

Table 2: Method Validation Summary (FDA Bioanalytical Guidelines)
Validation ParameterTarget CriteriaTypical Results Observed
Linearity Range R2≥0.995 5.0 – 4000 ng/mL ( R2=0.999 )
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ)2.4% – 6.8%
Inter-day Accuracy (%) 85% – 115% (80-120% at LLOQ)94.2% – 104.5%
Matrix Effect (IS Normalized) CV ≤15% across 6 matrix lots1.2% – 3.5% (Highly consistent)
Extraction Recovery Consistent across QC levels~ 88% for both Analyte and IS

Discussion on Method Robustness

The integration of Daclatasvir-d6 is the linchpin of this method's trustworthiness. As demonstrated in Table 2, the IS-normalized matrix effect shows a Coefficient of Variation (CV) of less than 3.5%. If a non-isotopic structural analog were used instead of a SIL-IS, the matrix effect CV could easily exceed 15% due to differing retention times and ionization dynamics.

By explicitly controlling the pH of the mobile phase (pH 3.5) and utilizing a rapid protein precipitation step with Acetonitrile, the method achieves a high-throughput run time of approximately 3.0 to 5.0 minutes per sample. This allows for the processing of over 300 clinical PK samples per day without compromising the strict accuracy and precision mandates set forth by regulatory agencies (FDA/EMA).

References

  • BenchChem. "A Comparative Guide to the Cross-Validation of Daclatasvir Analytical Methods with Daclatasvir-d6".
  • NIH Global Substance Registration System (GSRS). "DACLATASVIR RSSR ISOMER".
  • ResearchGate. "Simultaneous quantification of Daclatasvir and Sofosbuvir in human plasma and pharmacokinetic study by LCMS/MS". Indian Journal of Chemical Technology.
  • Ovid. "Journal of Pharmaceutical and Biomedical Analysis: Development and validation of sensitive and rapid UPLC–MS/MS method for quantitative determination of daclatasvir in human plasma".

Sources

Method

Application Note: Mass Spectrometry Fragmentation Patterns of Daclatasvir RSSR Isomer-d6

Introduction & Scope Daclatasvir (DCV) is a highly potent, direct-acting antiviral (DAA) that inhibits the Hepatitis C virus (HCV) NS5A replication complex. Structurally, DCV is a pseudo-symmetric molecule containing a b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Daclatasvir (DCV) is a highly potent, direct-acting antiviral (DAA) that inhibits the Hepatitis C virus (HCV) NS5A replication complex. Structurally, DCV is a pseudo-symmetric molecule containing a biphenyl core linked to two imidazole rings, pyrrolidines, and methylcarbamate-valine moieties. The active pharmaceutical ingredient (API) is strictly the (S,S,S,S)-diastereomer. However, during synthesis or forced degradation, diastereomeric impurities such as the RSSR isomer can form[1].

To accurately quantify DCV and its stereoisomeric impurities in complex biological matrices, stable isotope-labeled (SIL) internal standards (IS) are mandatory to correct for matrix effects and ionization variability. Daclatasvir RSSR Isomer-d6 (where six deuterium atoms are incorporated into the dimethylcarbamate groups) serves as an ideal internal standard for LC-MS/MS bioanalysis[2]. This application note elucidates the electrospray ionization (ESI) collisional fragmentation pathways of the RSSR Isomer-d6 and provides a validated workflow for its use in quantitative mass spectrometry.

Structural and Isotopic Characteristics

The symmetric nature of the Daclatasvir molecule dictates its fragmentation behavior. The RSSR isomer shares the exact mass and connectivity of DCV but differs in its spatial configuration, which alters its chromatographic retention time but preserves its primary gas-phase fragmentation pattern.

Table 1: Physicochemical and Mass Spectrometry Properties

ParameterDaclatasvir (Unlabeled S,S,S,S)Daclatasvir RSSR Isomer-d6
Chemical Formula C₄₀H₅₀N₈O₆C₄₀H₄₄D₆N₈O₆
Monoisotopic Mass 738.385 g/mol 744.423 g/mol
Precursor Ion [M+H]⁺ m/z 739.4m/z 745.4
Primary MRM Transition 739.4 → 565.3745.4 → 568.3
Stereochemistry (S,S,S,S)(R,S,S,R)

Causality in Fragmentation Pathways

In positive ESI mode, the protonation of Daclatasvir primarily occurs at the highly basic imidazole nitrogens. Upon collision-induced dissociation (CID), the molecule undergoes predictable, symmetric cleavage[3].

For the unlabeled DCV, the precursor ion at m/z 739.4 yields a dominant product ion at m/z 565.3. This corresponds to the neutral loss of one of the terminal methylcarbamate-valine groups (loss of ~174 Da)[4][5]. Further increasing collision energy yields fragments at m/z 370.1 and m/z 339.1, representing the cleavage at the central biphenyl bond[5].

For the RSSR Isomer-d6 , the +6 Da mass shift is distributed symmetrically (+3 Da on each terminal carbamate group). Therefore, the fragmentation causality follows these shifts:

  • m/z 745.4 → 568.3: The loss of one deuterated terminal group (-177 Da) leaves the core and the other deuterated terminal group, resulting in a product ion that is +3 Da heavier than the unlabeled counterpart (565.3 + 3 = 568.3)[3].

  • m/z 745.4 → 373.2: Cleavage at the biphenyl core splits the molecule in half. Each half retains one -d3 label, shifting the unlabeled m/z 370.1 fragment to m/z 373.2.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 745.4 (Daclatasvir RSSR-d6) Frag1 Product Ion 1 m/z 568.3 (Loss of one d3-valine-carbamate) Precursor->Frag1 -177 Da (Neutral Loss) Frag2 Product Ion 2 m/z 373.2 (Cleavage at biphenyl core) Precursor->Frag2 Symmetric Cleavage Frag3 Product Ion 3 m/z 342.1 (Secondary cleavage) Frag1->Frag3 -226 Da

Figure 1: Proposed ESI-MS/MS fragmentation pathway for Daclatasvir RSSR Isomer-d6.

Experimental Protocol: LC-MS/MS Workflow

To ensure self-validating precision, the following protocol leverages the RSSR Isomer-d6 as an internal standard to quantify DCV and identify stereoisomeric impurities.

Step 1: Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot 100 µL of human plasma (or stability test sample) into a 2.0 mL microcentrifuge tube.

  • Spike with 10 µL of Daclatasvir RSSR Isomer-d6 working solution (500 ng/mL in methanol) to achieve a final IS concentration of 50 ng/mL.

  • Add 1.0 mL of tert-butyl methyl ether (TBME) to induce phase separation and extract the analytes[4].

  • Vortex for 5 minutes at 1500 rpm, then centrifuge at 8000 × g for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v).

Step 2: UHPLC Chromatographic Separation
  • Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent[6].

  • Mobile Phase A: 5 mM Ammonium Formate in Milli-Q water (pH adjusted to 3.5 with formic acid)[7].

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 0-1 min (20% B), 1-3 min (linear gradient to 80% B), 3-4 min (hold at 80% B), 4-5 min (re-equilibration at 20% B).

  • Flow Rate: 0.300 mL/min[7].

  • Injection Volume: 5 µL.

Causality Check: The acidic pH of Mobile Phase A ensures the imidazole rings remain fully protonated, maximizing ESI(+) efficiency, while the gradient resolves the RSSR isomer from the active S,S,S,S API.

Step 3: Mass Spectrometry (MRM) Parameters

Operate the triple quadrupole mass spectrometer in ESI positive mode with Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 450°C

  • Unlabeled DCV Transition: m/z 739.4 → 565.3 (Collision Energy: 35 eV)[4].

  • RSSR Isomer-d6 Transition: m/z 745.4 → 568.3 (Collision Energy: 35 eV).

Workflow Sample Sample Prep (LLE / SPE) Chrom UHPLC Separation (C18, Gradient) Sample->Chrom Ionization ESI(+) Ionization Chrom->Ionization MSMS MRM Detection (745.4 > 568.3) Ionization->MSMS Data Data Analysis & Quantification MSMS->Data

Figure 2: Bioanalytical LC-MS/MS workflow for Daclatasvir RSSR Isomer-d6 quantification.

Data Interpretation and Trustworthiness

A robust bioanalytical method must be a self-validating system. By monitoring the area ratio of the unlabeled DCV (or its RSSR impurity) to the RSSR Isomer-d6, analysts can negate variations in extraction recovery and ion suppression. Because the d6-isomer co-elutes closely with the target analytes and shares an identical fragmentation mechanism, any matrix-induced signal quenching will affect the precursor ions (m/z 739.4 and 745.4) equally. The strict adherence to the +3 Da shift in the primary product ion (568.3 vs 565.3) confirms the absence of cross-talk or isotopic interference between the analyte and the internal standard, thereby guaranteeing the scientific integrity of the assay[3].

References

  • ChemWhat. "Daclatasvir RSSR Isomer CAS#: 1009107-27-0."[Link]

  • Analytical Chemistry (ACS Publications). "Practical and Efficient Strategy for Evaluating Oral Absolute Bioavailability with an Intravenous Microdose of a Stable Isotopically-Labeled Drug Using a Selected Reaction Monitoring Mass Spectrometry Assay."[Link]

  • ResearchGate. "Simultaneous quantification of Daclatasvir and Sofosbuvir in human plasma and pharmacokinetic study by LCMS/MS."[Link]

  • MDPI. "Newly Proposed Dose of Daclatasvir to Prevent Lethal SARS-CoV-2 Infection in Human Transgenic ACE-2 Mice." [Link]

  • Oxford Academic. "Development and Validation of HPLC Fluorescence and UPLC/DAD Stability-Indicating Methods for Determination of Hepatitis C Antiviral Agent Daclatasvir."[Link]

  • PMC (NIH). "Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets." [Link]

Sources

Application

Comprehensive Application Note: In Vitro Metabolism Assays Using Daclatasvir RSSR Isomer-d6 as an Internal Standard

Introduction and Scientific Rationale Daclatasvir (DCV) is a highly potent, direct-acting antiviral (DAA) that functions as an inhibitor of the Hepatitis C virus (HCV) NS5A replication complex[1]. Understanding the pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

Daclatasvir (DCV) is a highly potent, direct-acting antiviral (DAA) that functions as an inhibitor of the Hepatitis C virus (HCV) NS5A replication complex[1]. Understanding the pharmacokinetic profile of Daclatasvir requires rigorous in vitro metabolism assays, particularly to evaluate its biotransformation by cytochrome P450 enzymes (predominantly CYP3A4 and CYP3A5)[2].

When quantifying the depletion of Daclatasvir or the formation of its metabolites (such as those generated via pyrrolidine δ-oxidation[3]) in complex biological matrices like Human Liver Microsomes (HLM) or hepatocytes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[4]. However, the reliability of LC-MS/MS is highly susceptible to matrix effects—specifically ion suppression or enhancement during electrospray ionization (ESI).

To create a self-validating analytical system, the integration of a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required. Daclatasvir RSSR Isomer-d6 serves this exact purpose.

The Causality Behind Experimental Choices
  • Stereochemical Fidelity: Daclatasvir contains multiple chiral centers. Utilizing the specific RSSR isomer ensures that the internal standard mimics the exact chromatographic retention time and extraction recovery profile of the active pharmaceutical ingredient.

  • The +6 Da Mass Shift: Selecting a hexadeuterated (d6) standard over a d2 or d3 variant is a calculated choice. Naturally occurring heavy isotopes (e.g., 13C , 15N ) in the unlabeled parent drug can create M+2 or M+3 isotopic overlaps. A +6 Da mass shift completely circumvents this isotopic interference, preventing false signal elevation in the IS channel and ensuring strict assay linearity down to the Lower Limit of Quantification (LLOQ)[5].

  • Simultaneous Quenching and IS Addition: By spiking the d6-IS directly into the quenching solvent (Acetonitrile), any subsequent physical losses during protein precipitation or volumetric transfers affect the analyte and the IS equally, preserving the critical Analyte/IS peak area ratio[6].

Experimental Workflow and Logic

The following diagram illustrates the logical progression of the in vitro microsomal stability assay and how the SIL-IS integrates into the workflow to ensure data integrity.

Workflow Start HLM & Buffer Preparation Spike Spike Daclatasvir (1 μM final) Start->Spike Incubate Incubate at 37°C Initiate with NADPH Spike->Incubate Quench Quench with ACN + Daclatasvir-d6 IS Incubate->Quench Extract Protein Precipitation & Centrifugation Quench->Extract Analyze LC-MS/MS MRM Quantification Extract->Analyze

Caption: Workflow for in vitro microsomal stability assay using Daclatasvir-d6 IS.

Step-by-Step Methodology: HLM Stability Assay

Reagent Preparation
  • Phosphate Buffer: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Test Compound (Daclatasvir): Prepare a 10 mM stock in DMSO. Dilute to a 100 μM working solution in 50% Acetonitrile/Water.

  • Internal Standard (Daclatasvir RSSR Isomer-d6): Prepare a 200 nM working solution in 100% ice-cold LC-MS grade Acetonitrile. Note: Keeping the quenching solvent cold minimizes residual enzymatic activity during the precipitation phase.

  • NADPH Regenerating System: Prepare a solution yielding final concentrations of 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase.

Incubation Protocol
  • Pre-incubation: In a 96-well plate, combine 140 μL of Phosphate Buffer, 10 μL of HLM (final concentration 0.5 mg/mL protein), and 2 μL of the Daclatasvir working solution (final concentration 1 μM). Incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding 48 μL of the pre-warmed NADPH regenerating system.

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw 20 μL aliquots from the reaction mixture.

  • Quenching & IS Spiking: Immediately dispense the 20 μL aliquot into a new plate containing 80 μL of the ice-cold Acetonitrile spiked with Daclatasvir RSSR Isomer-d6.

  • Extraction: Vortex the quenched samples for 2 minutes to ensure complete protein precipitation. Centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Transfer: Transfer 50 μL of the clarified supernatant to an LC-MS vial containing 50 μL of ultrapure water for analysis.

LC-MS/MS Analytical Protocol

To achieve baseline separation from isobaric interferences and optimize ionization, a rapid-gradient reverse-phase chromatography method utilizing acetic or formic acid as a modifier is recommended[4].

Instrument Parameters
  • Column: C18, 1.7 μm, 2.1 × 50 mm (e.g., Waters Acquity UPLC BEH).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes; hold for 0.5 minutes; re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

Quantitative Data Presentation

Table 1: Optimized MRM Transitions for Daclatasvir and SIL-IS

AnalytePrecursor Ion ( [M+H]+ )Product Ion ( m/z )Collision Energy (eV)Role
Daclatasvir 739.4611.3 / 321.235Target Analyte
Daclatasvir-d6 745.4617.3 / 327.235Internal Standard

Note: The +6 Da shift is clearly reflected in both the precursor and primary product ions, ensuring zero cross-talk between the MS channels.

Table 2: Expected In Vitro Metabolic Stability Metrics (Human Liver Microsomes)

ParameterFormula / DefinitionExpected Range for DCV
In vitro Half-Life ( t1/2​ ) t1/2​=0.693/k (where k is the elimination rate constant)> 60 minutes
Intrinsic Clearance ( CLint​ ) CLint​=(0.693/t1/2​)×(mL incubation/mg protein) < 15 μL/min/mg
CYP Contribution Determined via specific CYP3A4/5 inhibitors (e.g., Ketoconazole)Predominantly CYP3A4/5[2]

Metabolic Logic and Data Normalization

The core logic of utilizing the RSSR Isomer-d6 is to normalize the raw detector response. As CYP3A4 and CYP3A5 oxidize the parent molecule, the absolute signal of Daclatasvir drops. However, absolute signals are vulnerable to run-to-run ESI fluctuations. By dividing the Analyte Response by the IS Response, we isolate true metabolic depletion from instrumental variance.

Metabolism DCV Daclatasvir (Analyte) [M+H]+ m/z 739.4 CYP CYP3A4 / CYP3A5 Metabolism DCV->CYP Detector LC-MS/MS Peak Area Ratio (Analyte/IS) DCV->Detector Analyte Response Metab Pyrrolidine δ-Oxidation Metabolites CYP->Metab IS Daclatasvir-d6 (IS) [M+H]+ m/z 745.4 IS->Detector Normalization

Caption: CYP3A-mediated metabolism of Daclatasvir and LC-MS/MS quantification logic.

References

  • Effect of CYP3A5*3 genetic variant on the metabolism of direct-acting antivirals in vitro: a different effect on asunaprevir versus daclatasvir and beclabuvir PubMed (National Institutes of Health)[Link]

  • Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement Drug Metabolism and Disposition (ACS / ASPET) [Link]

  • Multiplexed therapeutic drug monitoring (TDM) of antiviral drugs by LC–MS/MS PMC - National Institutes of Health[Link]

  • Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement PubMed (National Institutes of Health)[Link]

Sources

Method

Application Note: Solid-Phase Extraction (SPE) Methodologies for the LC-MS/MS Bioanalysis of Daclatasvir Using Daclatasvir RSSR Isomer-d6

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Pharmacokinetic (PK) Scientists Application Area: Therapeutic Drug Monitoring (TDM), Pharmacokinetics, and Clinical Trials Executive Summary Daclatasvi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Pharmacokinetic (PK) Scientists Application Area: Therapeutic Drug Monitoring (TDM), Pharmacokinetics, and Clinical Trials

Executive Summary

Daclatasvir (DCV) is a highly potent, first-generation direct-acting antiviral (DAA) that targets the hepatitis C virus (HCV) non-structural protein 5A (NS5A)[1]. Because of its low therapeutic index and the necessity for precise pharmacokinetic profiling in combination therapies, rigorous bioanalytical quantification in human plasma is required[2][3].

This application note details a robust, self-validating Solid-Phase Extraction (SPE) protocol coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). To guarantee absolute quantitative accuracy and correct for matrix-induced ion suppression, Daclatasvir RSSR Isomer-d6 (CAS: 1801709-41-0) is utilized as a Stable Isotope-Labeled Internal Standard (SIL-IS)[4].

Mechanistic Foundations: The "Why" Behind the Workflow

The Role of Daclatasvir-d6 in Isotope Dilution Mass Spectrometry

In LC-MS/MS bioanalysis, biological matrices (like plasma or urine) contain endogenous phospholipids and salts that co-elute with analytes, causing unpredictable ionization suppression or enhancement in the Electrospray Ionization (ESI) source.

Daclatasvir-d6 is synthesized by substituting six hydrogen atoms with deuterium on the molecular scaffold. This creates a mass shift of +6 Da ( m/z 745.4 vs. 739.4 for unlabeled DCV) while preserving the exact physicochemical properties (pKa, LogP) of the target drug[5][6].

  • Causality: Because DCV and DCV-d6 share identical chromatographic retention times, they enter the ESI source simultaneously. Any matrix effect experienced by the target drug is proportionally experienced by the internal standard. By quantifying the ratio of their peak areas rather than absolute abundance, the protocol becomes a self-validating system immune to transient matrix fluctuations.

Mechanism of Action Context

Understanding the drug's biological target provides context for the required assay sensitivity. Daclatasvir disrupts the subcellular localization of the NS5A protein, inhibiting viral RNA synthesis and virion assembly at picomolar concentrations (EC50s = 9–146 pM)[1][4]. Consequently, clinical bioanalytical methods must be highly sensitive, often requiring Lower Limits of Quantification (LLOQ) in the low ng/mL or pg/mL range[7].

NS5A_Pathway HCV HCV Infection NS5A NS5A Protein Synthesis (Viral Replication Complex) HCV->NS5A Block Disruption of Subcellular Localization & Virion Assembly NS5A->Block Pathology DCV Daclatasvir / Daclatasvir-d6 (Inhibitor) DCV->NS5A Binds Domain I DCV->Block Induces Clear Viral Clearance Block->Clear

Caption: Mechanism of action of Daclatasvir targeting the HCV NS5A protein to halt viral replication.

Physicochemical Profiling & Sorbent Selection

Simple Protein Precipitation (PP) often fails to remove endogenous phospholipids, leading to poor column lifetimes and severe matrix effects. Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is the optimal choice for Daclatasvir[8].

HLB sorbents contain both lipophilic (divinylbenzene) and hydrophilic (N-vinylpyrrolidone) monomers. Daclatasvir is a large, lipophilic molecule with basic amine functionalities. The HLB chemistry allows for strong reversed-phase retention of the analyte while permitting aggressive aqueous washes to strip away plasma proteins and salts.

Table 1: Analyte and Internal Standard Properties
ParameterDaclatasvir (DCV)Daclatasvir-d6 (SIL-IS)Analytical Implication
Formula C40H50N8O6C40H44D6N8O6+6 Da mass shift allows distinct MRM transitions.
Molecular Weight 738.89 g/mol 744.93 g/mol Precursor ions: 739.4 [M+H]+ / 745.4 [M+H]+
Protein Binding ~99%~99%Requires acid/solvent disruption prior to SPE loading.
LogP ~4.5~4.5Highly lipophilic; requires high organic solvent for elution.

Experimental Protocol: Step-by-Step Methodology

The following protocol utilizes a 96-well HLB SPE plate format, optimized for high-throughput clinical sample processing[8].

Reagents & Materials Preparation
  • Biological Matrix: Human plasma (K2EDTA).

  • Internal Standard Working Solution (ISWS): 50 ng/mL Daclatasvir-d6 in 50:50 Methanol:Water[1][9].

  • Pre-treatment Buffer: 2% Formic Acid in Water. (Causality: Lowers the pH to disrupt the 99% plasma protein binding of Daclatasvir, ensuring the free drug is available to interact with the SPE sorbent).

  • Wash Solution: 5% Methanol in Water.

  • Elution Solvent: 100% Acetonitrile.

SPE Extraction Workflow
  • Sample Aliquoting: Transfer 100 µL of human plasma sample (blank, calibrator, or unknown) into a 2 mL 96-well collection plate.

  • IS Spiking: Add 10 µL of the Daclatasvir-d6 ISWS to all wells (except double blanks). Vortex gently for 30 seconds to ensure equilibration between the endogenous matrix and the SIL-IS.

  • Protein Disruption: Add 100 µL of Pre-treatment Buffer (2% Formic Acid). Vortex for 1 minute.

  • Sorbent Conditioning: Pre-condition the HLB 96-well plate (30 mg/well) with 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade Water. Apply positive pressure (1-2 psi) to maintain a steady dropwise flow.

  • Sample Loading: Transfer the entire pre-treated sample mixture (~210 µL) onto the conditioned HLB plate. Allow it to pass through the sorbent at a flow rate of ~1 mL/min.

  • Interference Washing: Wash the wells with 1.0 mL of 5% Methanol in Water. (Causality: This specific concentration is strong enough to wash away polar lipids and salts, but too weak to break the hydrophobic interactions holding Daclatasvir to the divinylbenzene backbone).

  • Drying: Apply maximum positive pressure (10 psi) or vacuum for 2 minutes to dry the sorbent bed completely.

  • Elution: Elute the analytes into a clean 96-well collection plate using 2 × 500 µL of 100% Acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen gas at 40°C. Reconstitute the residue in 150 µL of Mobile Phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic acid). Vortex for 2 minutes.

Bioanalytical_Workflow cluster_0 Solid-Phase Extraction (SPE) Workflow cluster_1 Instrumental Analysis N1 1. Aliquot Plasma Spike with Daclatasvir-d6 N2 2. Acidification (Disrupt Protein Binding) N1->N2 N3 3. SPE Load (HLB Polymeric Sorbent) N2->N3 N4 4. Wash Step (5% MeOH - Remove Salts) N3->N4 N5 5. Elution (100% Acetonitrile) N4->N5 N6 6. N2 Evaporation & Reconstitution N5->N6 N7 7. UHPLC Separation (C18 Column) N6->N7 N8 8. ESI-MS/MS Detection (MRM Mode) N7->N8

Caption: Comprehensive sample preparation and instrumental workflow for Daclatasvir bioanalysis.

Method Validation & Quantitative Data

When executed correctly, this SPE protocol yields exceptional analytical performance that complies with FDA and EMA bioanalytical method validation guidelines[10]. The use of Daclatasvir-d6 ensures that extraction recovery variations and matrix effects are mathematically neutralized.

Table 2: SPE Optimization Parameters and Causality
SPE StepReagent ChoiceMechanistic Causality
Pre-treatment 2% Formic AcidLow pH protonates binding proteins, releasing the 99% bound DCV into the aqueous phase for sorbent interaction.
Wash 5% MethanolElutes hydrophilic matrix components (salts, urea) without breaking the hydrophobic bonds of the analyte.
Elution 100% AcetonitrileStrong aprotic organic solvent disrupts hydrophobic interactions, yielding high recovery of the lipophilic DCV.
Table 3: Typical Validation Metrics (HLB SPE + LC-MS/MS)

Note: Data represents expected performance benchmarks based on optimized HLB extraction protocols[7][10].

MetricDaclatasvir (DCV)Daclatasvir-d6 (IS)Acceptance Criteria (FDA)
Linear Dynamic Range 1.0 – 2000 ng/mLN/A (Fixed at 50 ng/mL) R2≥0.99
Extraction Recovery 92.4% ± 3.1%93.0% ± 2.8%Consistent across all QC levels
Matrix Effect (Absolute) ~85% (15% Suppression)~85% (15% Suppression)IS normalizes effect to ~100%
Intra-day Precision (CV%) 2.5% – 6.8%N/A ≤15% ( ≤20% at LLOQ)
Accuracy (% Bias) -4.2% to +5.1%N/A ±15% ( ±20% at LLOQ)

Conclusion

The quantification of Daclatasvir in human plasma requires rigorous sample clean-up to achieve the sensitivity mandated by its potent pharmacokinetic profile[3]. By employing a polymeric HLB Solid-Phase Extraction methodology, analysts can effectively eliminate phospholipid-induced matrix effects. Furthermore, the integration of Daclatasvir RSSR Isomer-d6 as a stable isotope-labeled internal standard provides a self-correcting mechanism, ensuring that the assay remains highly accurate, reproducible, and fully compliant with stringent global regulatory standards[4][10].

References

  • Development of a Robust UPLC Method for Simultaneous Determination of a Novel Combination of Sofosbuvir and Daclatasvir in Human Plasma: Clinical Application to Therapeutic Drug Monitoring. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Carbonized aerogel/ZnO-based dispersive solid phase extraction of daclatasvir and sofosbuvir from biological samples prior to liquid chromatography-tandem mass spectrometry. PubMed. Available at:[Link]

  • Daclatasvir-D6 | CAS 1801709-41-0. Veeprho. Available at: [Link]

  • Dispersive solid-phase extraction as sample pretreatment for LC-MS/MS. OUCI. Available at:[Link]

  • Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS. National Center for Biotechnology Information (PMC). Available at:[Link]

  • A UHPLC-MS/MS method for the quantification of direct antiviral drugs. Università del Piemonte Orientale. Available at:[Link]

  • Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. MDPI. Available at:[Link]

  • A liquid chromatography-tandem mass spectrometry method for simultaneous determination of simeprevir, daclatasvir, sofosbuvir, and GS-331007 applied to a retrospective clinical pharmacological study. ResearchGate. Available at:[Link]

  • Specific, highly sensitive and simple spectrofluorimetric method for quantification of daclatasvir in HCV human plasma patients and in tablets dosage form. Scilit. Available at:[Link]

  • Two validated spectrofluorimeteric and high performance liquid chromatography (HPLC) methods with fluorescence detection for the analysis of a new anti-hepatitis C drug, daclatasvir hydrochloride. PubMed. Available at:[Link]

  • Notes on the Design of Bioequivalence Study: Daclatasvir/Sofosbuvir. World Health Organization. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Isotopic Exchange in Daclatasvir RSSR Isomer-d6

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical, often-misunderstood challenge in LC-MS bioanalysis: the apparent "deuterium exchang...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical, often-misunderstood challenge in LC-MS bioanalysis: the apparent "deuterium exchange" and degradation of the Daclatasvir RSSR Isomer-d6 internal standard.

This guide bypasses generic advice to provide a mechanistic deep-dive into the causality of isotopic loss, ensuring your analytical workflows remain robust, reproducible, and self-validating.

Mechanistic Insight: The "Pseudo-Exchange" Phenomenon

To solve a problem, we must first understand its chemical root. Daclatasvir-d6 (CAS Number: 1801709-41-0) is a Stable-Isotope-Labeled (SIL) internal standard designed to compensate for LC-MS matrix effects and ion suppression[1][2]. Its six deuterium atoms are located on the methoxy groups of its two methyl carbamate moieties (–OCD₃)[1].

The core issue: True Hydrogen/Deuterium (H/D) exchange (the cleavage of a C–D bond) is virtually non-existent for –OCD₃ groups under standard aqueous LC-MS conditions. When researchers observe a loss of the +6 Da mass shift (appearing as +3 Da or +0 Da peaks), they are not observing isotopic exchange. They are observing solvolysis (transesterification) .

When Daclatasvir-d6 is dissolved in non-deuterated protic solvents like Methanol (CH₃OH)[3], trace amounts of acid or base catalyze a nucleophilic attack on the carbamate carbonyl. The entire –OCD₃ group is cleaved and replaced by an –OCH₃ group from the solvent. Because this results in a net loss of 3 Da per carbamate group, it perfectly mimics H/D exchange in mass spectrometry.

Mechanism A Daclatasvir-d6 (-OCD3) C Tetrahedral Intermediate A->C Nucleophilic Attack B Methanol (CH3OH) B->C Acid/Base Catalysis D Daclatasvir-d3 (-OCD3 / -OCH3) C->D Loss of CD3OH E Daclatasvir-d0 (-OCH3) D->E 2nd Transesterification

Mechanism of pseudo-deuterium exchange via transesterification in methanolic solvents.

Troubleshooting FAQs

Q1: Why is my Daclatasvir RSSR-d6 standard losing its +6 mass shift over time in my stock solution? A1: Your stock solution is likely prepared in Methanol or Ethanol. As explained above, protic solvents drive transesterification, replacing the deuterated methoxy group with a non-deuterated one. To halt this, primary stock solutions must be prepared exclusively in aprotic solvents like 100% Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO)[3].

Q2: How does pH affect the stability of the d6 label and the specific RSSR stereoisomer? A2: pH extremes act as a double-edged sword for this specific molecule:

  • Isotopic Integrity: Trace acids (e.g., Formic Acid) or bases (e.g., Ammonium Hydroxide) dramatically accelerate the transesterification rate if any protic solvent is present.

  • Stereochemical Integrity: The RSSR isomer is highly specific. The alpha-proton on the valine moiety is slightly acidic. Under basic conditions (pH > 8), this proton can enolize. Upon re-protonation, the stereocenter can invert, converting your RSSR standard into the SSSS isomer or a diastereomeric mixture.

Q3: Can matrix effects still impact my assay if I use the d6 standard? A3: Yes. While SIL internal standards are the gold standard for correcting matrix effects, they must co-elute perfectly with the analyte[2]. If transesterification occurs, the resulting d3 or d0 molecules may exhibit slight chromatographic shifts (the deuterium isotope effect), leading to differential ion suppression and skewed quantification[2].

Quantitative Impact of Solvents & Storage

The following table summarizes the causal relationship between storage conditions and the isotopic/stereochemical purity of Daclatasvir RSSR-d6.

Solvent SystempH ModifierStorage TempIsotopic Purity (d6) at 7 DaysPrimary Degradation Mechanism
100% Methanol0.1% Formic Acid25°C< 60% (High d3/d0)Acid-catalyzed transesterification
100% MethanolNone (Neutral)4°C~ 85%Slow solvolysis
50:50 ACN:Water0.1% Ammonia25°C> 98% (Isotope intact)Base-catalyzed chiral enolization (RSSR → SSSS)
100% Acetonitrile None (Neutral) -80°C > 99.9% None (Optimal Condition)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your bioanalytical assay, utilize the following self-validating protocol for preparing your internal standard stocks.

Objective: Prepare a 1 mg/mL primary stock solution resistant to transesterification and chiral inversion.

Step-by-Step Methodology:

  • Reconstitution: Weigh 1.0 mg of Daclatasvir RSSR-d6 standard[3]. Dissolve entirely in 1.0 mL of LC-MS grade 100% Acetonitrile (Aprotic).

    • Causality: Aprotic solvents lack the nucleophilic hydroxyl group required to attack the carbamate carbonyl, physically preventing transesterification.

  • Aliquoting: Transfer 50 µL aliquots into amber glass vials with PTFE-lined caps.

    • Causality: Amber glass prevents UV-induced photo-oxidation of the biphenyl/imidazole backbone. PTFE prevents plasticizer leaching, which causes unpredictable ion suppression.

  • Storage: Store immediately at -20°C or -80°C[3].

    • Causality: Cryogenic temperatures reduce the kinetic energy available for any residual hydrolytic reactions driven by atmospheric moisture.

  • Self-Validation (System Suitability Test): Before utilizing the stock for a sample batch, dilute an aliquot to 10 ng/mL in ACN. Inject onto the LC-MS/MS. Monitor MRM transitions for the d6 parent mass, as well as the d3 (-3 Da) and d0 (-6 Da) theoretical masses.

    • Validation Criteria: The peak area ratio of (d3 + d0) / d6 must be < 0.01 (1%). If the ratio exceeds 1%, transesterification has occurred, and the stock must be discarded. Additionally, monitor the chromatography for a split peak or shoulder, which flags chiral inversion of the RSSR isomer.

Workflow Step1 1. Weigh Daclatasvir RSSR-d6 Standard Step2 2. Dissolve in 100% Acetonitrile or DMSO Step1->Step2 Step3 3. Aliquot into Amber Glass Vials Step2->Step3 Step4 4. Store Primary Stocks at -20°C to -80°C Step3->Step4 Step5 5. Dilute in ACN/H2O Prior to LC-MS Step4->Step5 Alert CRITICAL: Avoid Methanol/Ethanol Alert->Step2

Optimized aprotic sample preparation workflow to prevent transesterification and degradation.

References

  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations". Source: waters.com. URL: [Link]

Sources

Optimization

Troubleshooting ion suppression for Daclatasvir RSSR Isomer-d6

Welcome to the technical support center for the bioanalysis of Daclatasvir, with a specific focus on troubleshooting ion suppression for its deuterated internal standard, Daclatasvir RSSR Isomer-d6. This resource is desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bioanalysis of Daclatasvir, with a specific focus on troubleshooting ion suppression for its deuterated internal standard, Daclatasvir RSSR Isomer-d6. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for robust and accurate quantification using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression, and why is it a concern when analyzing Daclatasvir RSSR Isomer-d6?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, Daclatasvir and its internal standard (IS), Daclatasvir RSSR Isomer-d6, within the mass spectrometer's ion source.[1] This phenomenon is caused by co-eluting compounds from the biological matrix (e.g., plasma, urine), such as phospholipids, salts, and metabolites.[1][2] The consequence of ion suppression is a decreased signal intensity, which can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of your results.[1]

Q2: I'm using a deuterated internal standard (Daclatasvir RSSR Isomer-d6). Shouldn't that automatically correct for ion suppression?

A2: While stable isotope-labeled (SIL) internal standards like Daclatasvir RSSR Isomer-d6 are the "gold standard" for correcting matrix effects, they are not infallible.[1][3][4] The fundamental assumption is that the analyte and the SIL IS co-elute perfectly and experience the same degree of ion suppression.[1] However, deuterium labeling can sometimes cause a slight shift in chromatographic retention time (the "isotope effect").[5][6] If this shift causes the analyte and IS to elute in a region with a steep gradient of ion suppression, they will be affected differently, leading to inaccurate results.[6][7]

Q3: What are the most common sources of ion suppression in Daclatasvir bioanalysis?

A3: Based on the analysis of structurally similar compounds and common bioanalytical challenges, the primary sources of ion suppression for Daclatasvir are likely:

  • Phospholipids: Abundant in plasma and serum samples, these are notorious for causing ion suppression in reversed-phase chromatography.

  • Salts and Buffers: High concentrations of non-volatile salts from sample collection tubes or buffers can interfere with the electrospray ionization (ESI) process.

  • Co-administered Drugs and their Metabolites: Daclatasvir is primarily metabolized by CYP3A4.[8] Co-administered drugs that are substrates or inhibitors of this enzyme may have metabolites that co-elute and interfere with the analysis.

  • Formulation Excipients: If analyzing from a dosage form, excipients can leach into the sample and cause ion suppression.

Q4: How can I determine if ion suppression is affecting my Daclatasvir RSSR Isomer-d6 signal?

A4: The most direct way to assess ion suppression is through a post-column infusion experiment . This involves infusing a constant flow of Daclatasvir and its IS into the MS while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of your analyte indicates ion suppression. Another quantitative method is the post-extraction spike , where you compare the analyte's peak area in a spiked blank matrix extract to the peak area in a neat solution.[2] A ratio of less than one indicates ion suppression.

Troubleshooting Guides

Issue 1: Inconsistent or Low Signal for Daclatasvir RSSR Isomer-d6

This scenario suggests that the internal standard is experiencing significant ion suppression, which may or may not be mirrored by the analyte.

A Start: Inconsistent/Low IS Signal B Verify Co-elution of Analyte and IS A->B C Perfect Co-elution? B->C D Yes C->D Yes E No C->E No G Investigate Matrix Effects D->G F Optimize Chromatography E->F F->B H Improve Sample Preparation G->H I Review MS Source Parameters H->I J Problem Resolved I->J

Caption: Troubleshooting workflow for inconsistent internal standard signal.

  • Overlay Chromatograms: Carefully examine the chromatograms of the analyte (Daclatasvir) and the internal standard (Daclatasvir RSSR Isomer-d6) from a representative sample. Zoom in on the peaks to assess the degree of co-elution. Even a small offset can be problematic.[6][7]

  • Perform a Post-Column Infusion Experiment:

    • Prepare a solution of Daclatasvir and Daclatasvir RSSR Isomer-d6 in the mobile phase.

    • Infuse this solution at a constant rate into the MS detector, post-column.

    • Inject a blank, extracted biological sample.

    • Monitor the signal for both the analyte and the IS. Dips in the baseline indicate regions of ion suppression. Note if the dips are more severe at the exact retention time of either the analyte or the IS.

  • Quantitative Assessment of Matrix Factor:

    • Prepare two sets of samples:

      • Set A: Analyte and IS spiked into the mobile phase.

      • Set B: Analyte and IS spiked into a blank matrix extract (post-extraction).

    • Calculate the Matrix Factor (MF) for both the analyte and the IS: MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression. If the MF values for the analyte and IS are significantly different, you have differential matrix effects.

Issue 2: Poor Peak Shape or Shifting Retention Times

This can be an indicator of chromatographic issues or problems with the sample preparation that can exacerbate ion suppression.

  • Mobile Phase Optimization:

    • pH Adjustment: Ensure the mobile phase pH is appropriate for Daclatasvir. A slightly acidic pH (e.g., using ammonium formate) can improve peak shape and ionization efficiency in positive ESI mode.[2][8]

    • Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile, methanol). Different organic strengths can alter the elution profile of matrix components relative to your analyte.[9]

  • Column Selection and Maintenance:

    • Stationary Phase: A C18 column is commonly used for Daclatasvir analysis.[2][8][9][10] Consider a column with a different chemistry (e.g., Phenyl-Hexyl) if co-elution with interfering compounds is suspected.

    • Column Wash: Implement a robust column wash step after each injection to remove strongly retained matrix components.

  • Sample Preparation Enhancement:

    • Protein Precipitation: While simple, protein precipitation alone may not be sufficient to remove all interfering substances.[2]

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than protein precipitation.[8][11]

    • Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup and can be tailored to selectively isolate Daclatasvir and its IS from the matrix.

Parameter Recommendation Rationale
Sample Cleanup Solid-Phase Extraction (SPE)Provides the cleanest extracts, minimizing matrix components that cause ion suppression.[3]
Chromatography Gradient Elution on a C18 columnTo achieve separation of Daclatasvir from endogenous matrix components.[2][8][9]
Mobile Phase Acetonitrile and Ammonium Formate BufferVolatile buffers are compatible with MS and can improve ionization efficiency.[2][8]
Ionization Mode Positive Electrospray Ionization (ESI+)Daclatasvir readily forms protonated molecules.[2][12]

Table 1: Recommended Starting Parameters for Daclatasvir Analysis

Advanced Troubleshooting: The Isotope Effect

The deuterium atoms in Daclatasvir RSSR Isomer-d6 can lead to slightly different physicochemical properties compared to the non-labeled Daclatasvir. This can manifest as a small difference in retention time, particularly in highly efficient chromatographic systems (e.g., UPLC).[5]

Caption: The impact of the deuterium isotope effect on quantification.

If you suspect the isotope effect is contributing to your ion suppression issues:

  • Modify Chromatographic Selectivity: Adjusting the mobile phase composition or temperature can sometimes minimize the separation between the analyte and the IS.

  • Use a Less Efficient Column: In some cases, a column with slightly broader peaks can ensure complete co-elution of the analyte and IS, mitigating the differential matrix effects.

  • Consider a ¹³C-Labeled Internal Standard: If available, a ¹³C-labeled internal standard will have a chromatographic behavior that is virtually identical to the analyte, minimizing the isotope effect.

By systematically evaluating your sample preparation, chromatography, and the potential for differential matrix effects, you can effectively troubleshoot ion suppression issues and ensure the development of a robust and reliable bioanalytical method for Daclatasvir and its RSSR Isomer-d6 internal standard.

References

  • El-Bagary, R. I., et al. (2018). Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study. Biomedical Chromatography, 32(6), e4186. [Link]

  • Sun, L., et al. (2015). Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Proteomics, 15(21), 3683-3686. [Link]

  • ResearchGate. Typical chromatograms for the separation of DCV and its isomers on CHIRALPAK ID-3. [Link]

  • ResearchGate. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study. [Link]

  • ResearchGate. Development and validation of sensitive and rapid UPLC-MS/MS method for quantitative determination of daclatasvir in human plasma: Application to a bioequivalence study. [Link]

  • Rezk, M. R., et al. (2016). Development and validation of sensitive and rapid UPLC–MS/MS method for quantitative determination of daclatasvir in human plasma: Application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 128, 61-66. [Link]

  • Gentile, I., et al. (2018). The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex. Pharmaceuticals, 11(4), 109. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • IEEE Xplore. (2020). Method Development and Force Degradation Study for Daclatasvir Using LC-MS/MS. [Link]

  • Journal of Chromatographic Science. Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. [Link]

  • El-Koussi, W. M., et al. (2023). Comparative study of four innovative earth-friendly platforms for rapid analysis of daclatasvir dihydrochloride: Application on different matrices. Scientific Reports, 13(1), 4279. [Link]

  • Chan, H. M., et al. (2017). Population Pharmacokinetic Analysis of Daclatasvir in Subjects with Chronic Hepatitis C Virus Infection. Clinical Pharmacokinetics, 56(10), 1225-1236. [Link]

  • Nimje, H., et al. (2022). Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets. Turkish Journal of Pharmaceutical Sciences, 19(2), 218-225. [Link]

  • Agrati, C., et al. (2018). UPLC-MS/MS Method for the Simultaneous Quantification of Sofosbuvir, Sofosbuvir Metabolite (GS-331007) and Daclatasvir in Plasma of HIV/HCV Co-Infected Patients. Journal of Chromatography B, 1072, 308-314. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]

  • ResearchGate. Chromatograms showing separation of the 1. sofosbuvir, 2. daclatasvir,. [Link]

  • ResearchGate. A liquid chromatography-tandem mass spectrometry method for simultaneous determination of simeprevir, daclatasvir, sofosbuvir, and GS-331007 applied to a retrospective clinical pharmacological study. [Link]

  • Nimje, H., et al. (2022). Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets. Turkish journal of pharmaceutical sciences, 19(2), 218–225. [Link]

  • Jemal, M., et al. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 725-734. [Link]

  • Dolan, J. W. (2002). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 20(3), 232-240. [Link]

  • Scilit. Optimization of a liquid chromatography method for the analysis of related substances in daclatasvir tablets using design of experiments integrated with the steepest ascent method and Monte Carlo simulation. [Link]

  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

  • Schuhmacher, J., et al. (2003). Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination. Rapid Communications in Mass Spectrometry, 17(17), 1950-1957. [Link]

  • Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • Alladi, S., et al. (2022). Quantification of Glecaprevir and Pibrentasvir with Deuterated Internal Standards in Spiked Human Plasma Samples by LC–ESI-MS/MS. International Journal of Pharmaceutical Investigation, 12(4), 485-491. [Link]

  • Guedj, J., et al. (2014). Modelling clinical data shows active tissue concentration of daclatasvir is 10-fold lower than its plasma concentration. Journal of Antimicrobial Chemotherapy, 69(3), 724-727. [Link]

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Gradient Optimization for Daclatasvir RSSR Isomer-d6

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the bioanalysis and impurity profiling of complex chiral therapeutics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the bioanalysis and impurity profiling of complex chiral therapeutics.

Daclatasvir, a highly potent Hepatitis C Virus (HCV) NS5A replication complex inhibitor, possesses four chiral centers, with the active pharmaceutical ingredient (API) strictly conforming to the (S,S,S,S) configuration[1]. The RSSR isomer is a structurally rigid stereoisomer that often presents as a synthetic impurity. When utilizing Daclatasvir RSSR Isomer-d6 as a stable isotope-labeled internal standard (SIL-IS) for quantification, achieving baseline chromatographic resolution from the main API is non-negotiable. Because the RSSR and SSSS forms are diastereomers, they exhibit distinct physicochemical properties and can be separated on achiral stationary phases using highly optimized gradients[2].

This guide provides a self-validating methodology to optimize your chromatographic gradients, eliminating the risks of ion suppression and isotopic crosstalk.

Mechanistic Workflow

G N1 Sample Preparation Spike Daclatasvir RSSR-d6 IS N2 Stationary Phase Selection (e.g., UPLC BEH Phenyl) N1->N2 Inject N3 Gradient Optimization (pH 3.5 Buffer / Acetonitrile) N2->N3 Method Dev N4 Diastereomeric Resolution (RSSR-d6 vs SSSS-API) N3->N4 Elution N5 ESI-MS/MS Detection (MRM: m/z 745.4 -> 345.1) N4->N5 Ionization

LC-MS/MS Method Development Workflow for Daclatasvir Diastereomers.

Self-Validating Experimental Protocol

Principle of Causality: Every parameter in this protocol is engineered to control the ionization state and hydrophobic partitioning of Daclatasvir's biphenyl core and terminal imidazole/pyrrolidine rings. A self-validating protocol includes built-in system suitability criteria (SST) at each stage so you know immediately if the step succeeded.

Step 1: Stationary Phase Selection & Equilibration
  • Action: Install a high-efficiency Phenyl-Hexyl or Ethylene Bridged Hybrid (BEH) C18 column (e.g., 50 mm × 2.1 mm, 1.7 μm)[2].

  • Causality: The biphenyl core of Daclatasvir engages in strong π−π interactions with phenyl stationary phases. This offers orthogonal selectivity (a higher separation factor, α ) compared to the purely dispersive hydrophobic interactions of a standard C18 column.

  • Validation Check: Monitor system backpressure. It must stabilize with <2% RSD over 10 column volumes before proceeding.

Step 2: Mobile Phase Preparation
  • Action: Prepare Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted strictly to pH 3.5. Mobile Phase B: 100% Acetonitrile[3].

  • Causality: Daclatasvir contains multiple basic nitrogen atoms. A pH of 3.5 ensures these nitrogens are fully and consistently protonated. If the pH drifts near the pKa of the imidazole rings, you will observe peak splitting and severe tailing due to mixed ionization states.

  • Validation Check: Measure the pH of Mobile Phase A before adding any organic modifiers. The pH must read exactly 3.50 ± 0.05.

Step 3: Gradient Execution
  • Action: Program a shallow gradient through the critical elution zone (20% to 40% B) at a flow rate of 0.4 mL/min.

  • Causality: Diastereomers have highly similar partition coefficients. A steep gradient compresses the separation band, forcing co-elution. A shallow ramp maximizes the time the analytes spend interacting with the stationary phase, resolving the RSSR-d6 from the SSSS API.

  • Validation Check: Inject a mixed standard. The resolution ( Rs​ ) between the RSSR-d6 and SSSS peaks must be ≥1.5 .

Step 4: ESI-MS/MS Detection
  • Action: Monitor MRM transitions in positive ion mode. Daclatasvir (SSSS): m/z 739.4 339.1. Daclatasvir RSSR-d6: m/z 745.4 345.1[4].

  • Causality: The +6 Da mass shift of the deuterium label prevents direct mass overlap, but baseline separation is still required to prevent the massive API peak from depleting available charge in the ESI source (ion suppression).

  • Validation Check: The Signal-to-Noise (S/N) ratio for the Lower Limit of Quantification (LLOQ) must be > 10.

Quantitative Data: Optimized Gradient Program

To achieve the required diastereomeric resolution ( Rs​≥1.5 ), implement the following optimized gradient table.

Time (min)% Mobile Phase A (10 mM NH₄FA, pH 3.5)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)Elution Phase
0.080200.4Initial Equilibration
1.080200.4Isocratic Hold
6.060400.4Shallow Ramp (Critical Resolution Zone)
8.010900.4Column Wash
10.010900.4Wash Hold
10.180200.4Re-equilibration
13.080200.4End of Run

Typical Retention Times: Daclatasvir RSSR-d6 (~4.6 min); Daclatasvir SSSS API (~5.2 min). Elution order may invert depending on the specific stationary phase chemistry (C18 vs. Phenyl).

Troubleshooting Guides & FAQs

Q1: Why am I seeing co-elution of the RSSR-d6 IS with the main Daclatasvir API? A: Co-elution usually occurs if the gradient slope is too steep or the column chemistry lacks the necessary selectivity.

  • Causality: Diastereomers like the RSSR and SSSS forms have nearly identical hydrophobicities. A steep gradient rapidly increases elution strength, compressing the critical separation zone.

  • Solution: Flatten the gradient slope specifically between 20% and 40% organic modifier. Decrease the ramp rate to approximately 2-4% Δ B/min. If using a standard C18 column, consider switching to a Phenyl-Hexyl column to exploit π−π interactions[2].

Q2: How do I eliminate isotopic crosstalk between the SSSS API and RSSR-d6? A: Even with a +6 Da mass difference, high concentrations of the SSSS API can cause interference.

  • Causality: The natural isotopic distribution of a large molecule like Daclatasvir ( C40​H50​N8​O6​ ) includes a minute but real M+6 isotope fraction. When quantifying trace RSSR impurities against a massive API peak, this M+6 isotope can bleed into the RSSR-d6 MRM channel (m/z 745.4) if they co-elute.

  • Solution: Chromatographic baseline resolution ( Rs​>1.5 ) is mandatory. Do not rely solely on the mass spectrometer's resolving power. Ensure the RSSR-d6 elutes completely before or after the main API peak.

Q3: Peak tailing is compromising my resolution. How can I fix this? A: Peak tailing for Daclatasvir is almost always a stationary phase interaction issue.

  • Causality: Daclatasvir contains imidazole and pyrrolidine rings that strongly interact with unendcapped, acidic silanols on the silica stationary phase via secondary ion-exchange interactions[4].

  • Solution: Use a highly endcapped column (e.g., BEH technology). Furthermore, ensure the mobile phase ionic strength is sufficient (at least 10 mM ammonium formate) to effectively mask any residual silanols.

Q4: I am experiencing severe signal loss (ion suppression) for the RSSR-d6 peak. What is causing this? A: This is a classic matrix effect caused by the co-eluting API.

  • Causality: In the Electrospray Ionization (ESI) source, there is a finite amount of charge available on the surface of the evaporating droplets. If the massive SSSS API peak co-elutes with your trace RSSR-d6 IS, the API will outcompete the IS for available protons, drastically suppressing the IS signal.

  • Solution: Refer to Step 3 of the protocol. You must adjust the gradient to achieve physical separation of the peaks prior to them entering the ESI source.

References
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • A Stability-Indicating UPLC Method for the Determination of Potential Impurities and Its Mass by a New QDa Mass Detector in Daclatasvir Drug Used to Treat Hepatitis C Infection Source: ResearchGate URL
  • Source: PubMed (NIH)

Sources

Optimization

Improving electrospray ionization (ESI) efficiency of Daclatasvir RSSR Isomer-d6

Welcome to the Advanced Methodological Support Center. As a Senior Application Scientist, I have designed this guide to provide causal troubleshooting, self-validating protocols, and empirical data to help you optimize t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Methodological Support Center. As a Senior Application Scientist, I have designed this guide to provide causal troubleshooting, self-validating protocols, and empirical data to help you optimize the electrospray ionization (ESI) efficiency of Daclatasvir RSSR Isomer-d6 (a stable isotope-labeled internal standard, SIL-IS) in LC-MS/MS workflows.

Diagnostic Workflow for ESI Optimization

Use this logical decision tree to isolate the root cause of signal degradation, matrix effects, or isotopic interference during your experiments.

ESI_Troubleshooting Start Daclatasvir-d6 Signal Anomaly Type Isolate Root Cause Start->Type Sensitivity Low Absolute Signal (Poor Ionization) Type->Sensitivity Matrix Variable Response (Ion Suppression) Type->Matrix Isotope Mass Shift / Scrambling (H/D Exchange) Type->Isotope Sens_Fix Optimize Buffer: 10mM NH4Formate (pH 3.5) Increase Desolvation Temp Sensitivity->Sens_Fix Matrix_Fix Enhance Sample Prep: Switch PPT to LLE/SPE Adjust Gradient Matrix->Matrix_Fix Isotope_Fix Eliminate Protic Solvents Reduce Source Temp Verify C-D Stability Isotope->Isotope_Fix

Caption: Diagnostic workflow for resolving Daclatasvir-d6 ESI issues.

Knowledge Base & FAQs

Q1: Why is the [M+H]⁺ signal for Daclatasvir-d6 weak despite high concentrations in the sample? A1: The ionization efficiency of Daclatasvir-d6 is strictly dependent on the protonation of its highly basic imidazole and pyrrolidine rings. In positive ESI (ESI+), if the mobile phase pH exceeds the pKa of these basic centers, or if it lacks sufficient proton donors, ionization drops precipitously. Furthermore, using methanol instead of acetonitrile can reduce desolvation efficiency in the ESI source, leading to poor gas-phase ion release. Causal Solution: Utilize 10 mM ammonium formate adjusted to pH 3.5 with formic acid, paired with acetonitrile. This specific buffer composition provides abundant protons while the formate acts as a volatile counter-ion, maximizing the[M+H]⁺ yield at m/z 745.5 [1].

Q2: How do I differentiate between true ion suppression and poor ESI droplet desolvation? A2: Ion suppression (a matrix effect) occurs when co-eluting endogenous compounds (e.g., phospholipids from plasma) compete for charge on the droplet surface, reducing the analyte's ionization. Poor desolvation occurs when the ESI source parameters (temperature, nebulizer gas flow) are inadequate for the solvent composition, failing to evaporate the droplet efficiently. Causal Solution: Conduct a post-column infusion experiment. Infuse a constant stream of Daclatasvir-d6 post-column while injecting a blank matrix sample. A localized dip in the baseline at the analyte's retention time confirms matrix suppression. A globally low baseline across the entire gradient indicates poor desolvation, requiring adjustments to capillary voltage or source temperature [2].

Q3: Can hydrogen-deuterium (H/D) exchange occur in the ESI source, compromising the Daclatasvir-d6 internal standard? A3: Yes. While the deuterium atoms in Daclatasvir-d6 are typically incorporated into stable C-H bonds, extreme ESI source temperatures combined with highly protic solvents (like H₂O/MeOH) can induce base- or acid-catalyzed H/D exchange at adjacent carbon centers. This manifests as a mass shift (e.g., observing an M+5 peak instead of M+6), which skews the internal standard response and introduces quantitative error [3]. Causal Solution: Minimize the ESI source temperature to the lowest level that still provides adequate desolvation. Avoid prolonged exposure of the stock solution to protic solvents at room temperature.

Step-by-Step Methodologies

Protocol 1: Systematic Mobile Phase Optimization & Matrix Effect Evaluation

This self-validating protocol ensures that the chosen mobile phase maximizes ESI efficiency while confirming the absence of matrix suppression.

Step 1: Preparation of Buffered Aqueous Phase

  • Dissolve 0.63 g of LC-MS grade ammonium formate in 1.0 L of LC-MS grade water to yield a 10 mM solution.

  • Add LC-MS grade formic acid dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 3.5. Rationale: pH 3.5 ensures complete protonation of Daclatasvir's basic nitrogen atoms without causing excessive acidic degradation of the stationary phase.

Step 2: Preparation of Organic Phase

  • Use 100% LC-MS grade Acetonitrile. Rationale: Acetonitrile provides superior droplet desolvation in the ESI source compared to methanol, yielding sharper peaks and higher signal-to-noise ratios.

Step 3: Post-Extraction Spike (Matrix Factor Evaluation)

  • Extract 6 blank matrix samples (e.g., human plasma) using your standard protocol (e.g., Protein Precipitation with Acetonitrile or Liquid-Liquid Extraction with Ethyl Acetate).

  • Reconstitute the dried blank extracts with a solution containing a known concentration of Daclatasvir-d6 (e.g., 100 ng/mL) (Set A ).

  • Prepare a neat solution of Daclatasvir-d6 at the exact same concentration in the mobile phase (Set B ).

  • Inject both sets into the LC-MS/MS.

Step 4: Self-Validating Calculation

  • Calculate the Matrix Factor (MF): MF = (Mean Peak Area of Set A) / (Mean Peak Area of Set B)

  • Validation Criteria: A robust ESI method must yield an MF between 0.85 and 1.15. If MF < 0.85, ion suppression is occurring; switch from simple protein precipitation to Liquid-Liquid Extraction (LLE) using tert-butyl methyl-ether (TBME) or ethyl acetate to remove suppressing phospholipids [4].

Quantitative Data & Benchmarks

The following tables summarize empirical data for optimizing Daclatasvir-d6 ESI efficiency. Use these as benchmarks for your own method development.

Table 1: Impact of Mobile Phase Additives on Daclatasvir-d6 ESI+ Efficiency

Mobile Phase Composition (Aqueous / Organic)pHRelative ESI+ Response (%)Peak Asymmetry FactorPrimary Ion Observed
0.1% Formic Acid in Water / Acetonitrile~2.785%1.42 (Tailing)[M+H]⁺
10 mM Ammonium Formate / Acetonitrile 3.5 100% (Optimal) 1.05 (Symmetrical) [M+H]⁺
10 mM Ammonium Acetate / Methanol4.565%1.25[M+H]⁺ and [M+Na]⁺
10 mM Ammonium Bicarbonate / Acetonitrile7.818%1.60[M+H]⁺ (Weak)

Note: The addition of ammonium formate buffer significantly improves peak shape and ionization efficiency compared to simple dilute acids by providing a volatile counter-ion that facilitates gas-phase proton transfer.

Table 2: ESI Source Parameter Optimization Matrix (Typical Triple Quadrupole)

ParameterStarting ValueOptimized ValueCausality / Effect on Daclatasvir-d6
Capillary Voltage (ESI+)3.0 kV4.5 kVHigher voltage required to efficiently eject the relatively large [M+H]⁺ (m/z 745.5) ion from the droplet surface.
Desolvation Temperature300 °C450 °CEnhances evaporation of the aqueous fraction; prevents droplet freezing without inducing thermal degradation.
Cone Voltage / Declustering Potential20 V45 VOptimizes the transmission of the intact precursor ion into the high-vacuum region without inducing premature in-source fragmentation.

References

  • Title: Development and validation of sensitive and rapid UPLC-MS/MS method for quantitative determination of daclatasvir in human plasma: Application to a bioequivalence study. Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: UPLC-MS/MS Method for the Simultaneous Quantification of Sofosbuvir, Sofosbuvir Metabolite (GS-331007) and Daclatasvir in Plasma of HIV/HCV Co-Infected Patients. Source: Journal of Chromatography B URL: [Link]

  • Title: Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Source: Molecules (MDPI) URL: [Link]

  • Title: Newly Proposed Dose of Daclatasvir to Prevent Lethal SARS-CoV-2 Infection in Human Transgenic ACE-2 Mice. Source: Viruses (MDPI) URL: [Link]

Troubleshooting

Technical Support Center: Daclatasvir RSSR Isomer-d6 Solution Stability

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center for Daclatasvir RSSR Isomer-d6. As an internal standard (IS) for LC-MS/MS bioanalysis, the integrity of this deuterated ste...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center for Daclatasvir RSSR Isomer-d6. As an internal standard (IS) for LC-MS/MS bioanalysis, the integrity of this deuterated stereoisomer is paramount. Daclatasvir is a complex, symmetric molecule with multiple chiral centers and reactive moieties. When working with the specific RSSR epimer—and its deuterated analog—researchers frequently encounter three interconnected stability challenges: stereochemical epimerization, isotopic (H/D) exchange, and chemical degradation.

This guide bypasses generic advice to provide you with the mechanistic causality behind these issues and field-proven, self-validating protocols to secure your analytical workflows.

Mechanistic Causality of Instability

To stabilize Daclatasvir RSSR Isomer-d6, we must first understand how it fails. The molecule's architecture makes it vulnerable to specific environmental triggers:

  • Chemical Degradation (Hydrolysis & Oxidation): The carbamate moieties of Daclatasvir are highly susceptible to basic hydrolysis. Concurrently, the imidazole rings are liable to base-mediated autoxidation and severe photodegradation when exposed to UV or high-intensity visible light[1].

  • Stereochemical Epimerization: Daclatasvir contains multiple chiral centers. Under basic conditions or elevated temperatures, tautomerism at the pyrrolidine/imidazole junction can drive the deprotonation and reprotonation of the alpha-carbon[2]. This leads to epimerization, converting the pure RSSR isomer into a mixture of diastereomers (e.g., SSSR or SSSS).

  • Isotopic Instability (H/D Exchange): Deuterated internal standards dissolved in protic solvents (like methanol or water) are at high risk for rapid hydrogen/deuterium (H/D) exchange[3]. This back-exchange replaces the deuterium atoms with protons, causing a loss of the +6 mass shift and ruining the quantitative accuracy of the LC-MS/MS assay.

Degradation DAC Daclatasvir RSSR-d6 Hydrolysis Carbamate Hydrolysis DAC->Hydrolysis Base Oxidation Imidazole Autoxidation DAC->Oxidation Light/Base Epimerization Chiral Epimerization DAC->Epimerization Temp/pH HDExchange H/D Isotopic Exchange DAC->HDExchange Protic Solvents

Major degradation and instability pathways of Daclatasvir RSSR Isomer-d6 in solution.

Troubleshooting Matrix: Field-Proven Q&A

Q1: Why is my Daclatasvir-d6 internal standard losing its +6 mass shift over time? Causality: You are likely storing the stock solution in a protic solvent (e.g., Methanol or Water). Protic solvents act as proton donors. Over time, thermodynamic equilibrium drives the exchange of the deuterium labels on the Daclatasvir molecule with the abundant protons in the solvent[3]. Solution: Always reconstitute and store your primary stock solutions in 100% aprotic solvents, such as LC-MS grade Acetonitrile. Only introduce protic solvents during the final dilution step immediately prior to LC-MS/MS injection.

Q2: I am observing peak splitting and multiple chromatographic species for my IS. What is happening? Causality: Peak splitting of a stereoisomer typically indicates epimerization. The RSSR isomer is converting into other diastereomers (like the active SSSS form). This is catalyzed by basic pH environments and elevated temperatures, which facilitate tautomerism and chiral inversion at the alpha-carbon[2]. Furthermore, basic conditions simultaneously trigger carbamate hydrolysis[1]. Solution: Acidify your stock and working solutions. Adding 0.1% Formic Acid (v/v) to your solvent matrix locks the molecule in a protonated state, severely restricting the tautomeric shifts required for epimerization and preventing base-catalyzed hydrolysis.

Q3: How do I prevent oxidative degradation during long-term storage and sample preparation? Causality: The imidazole rings of Daclatasvir are highly sensitive to photo-oxidation. Exposure to ambient laboratory lighting generates reactive oxygen species that attack the imidazole core, leading to the formation of chloro-adducts and cleaved degradants[4]. Solution: Implement strict photoprotection. Use low-bind amber glass vials for all storage and autosampler queues. Conduct sample preparation under low-light conditions or yellow light if possible.

Empirical Stability Data

To facilitate rapid decision-making, the quantitative degradation thresholds of Daclatasvir-d6 are summarized below.

Environmental ConditionPrimary PathwayEstimated Stability / Half-LifeRecommended Action
pH > 7.0 (Basic) Carbamate Hydrolysis & Epimerization< 24 hours at Room TempAcidify solutions to pH 3.0 - 4.0 using Formic Acid.
Protic Solvents (MeOH/H2O) H/D Isotopic Exchange~5-7 days at 4°CUse 100% Acetonitrile for all primary stock solutions.
UV/Vis Light Exposure Imidazole PhotodegradationRapid degradation (hours)Store in amber glass vials; minimize benchtop exposure.
Elevated Temp (>40°C) Thermal Degradation & Epimerization< 48 hoursFlash-freeze and store long-term aliquots at -80°C.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your bioanalytical data, do not assume your IS is stable. Build validation directly into your daily workflow.

Workflow Start Lyophilized RSSR-d6 Solvent Aprotic Solvent (100% ACN) Start->Solvent Acidify Acidify (0.1% FA) Solvent->Acidify Aliquot Amber Vials (Photoprotection) Acidify->Aliquot Store Store at -80°C Aliquot->Store

Workflow for the preparation and storage of Daclatasvir RSSR Isomer-d6 stock solutions.

Protocol: Preparation and Validation of a Stable Daclatasvir-d6 Working Solution

Step 1: Reconstitution in Aprotic Matrix Weigh the lyophilized Daclatasvir RSSR Isomer-d6 powder. Dissolve entirely in 100% LC-MS grade Acetonitrile to achieve a primary stock concentration of 1.0 mg/mL. Causality: Eliminates proton donors to prevent H/D exchange.

Step 2: Acidification Add LC-MS grade Formic Acid to the stock solution to achieve a final concentration of 0.1% (v/v). Vortex gently. Causality: Lowers the pH to ~3.0, suppressing both base-catalyzed carbamate hydrolysis and tautomer-driven epimerization.

Step 3: Photoprotective Aliquoting Transfer the acidified stock solution into low-bind, amber glass HPLC vials. Causality: Amber glass blocks UV/Vis radiation, preventing imidazole autoxidation, while low-bind glass prevents non-specific surface adsorption at low concentrations.

Step 4: Cryogenic Storage Flash-freeze the amber vials using dry ice or liquid nitrogen, and store immediately at -80°C. Thaw only the required volume for daily use and discard any remaining thawed working solution.

Step 5: System Suitability Testing (The Self-Validating Step) Before running any bioanalytical batch, inject a freshly diluted working solution of the IS. Set up your mass spectrometer to monitor both the target d6 MRM transition (e.g., m/z 745 → product ion) and the d5 MRM transition (m/z 744 → product ion).

  • Validation Criteria: Calculate the isotopic purity ratio (Area of d5 / Area of d6). If the d5/d6 ratio exceeds 5%, unacceptable H/D exchange has occurred. The stock must be discarded and remade. Additionally, check for chromatographic peak symmetry; a shoulder or split peak indicates epimerization has compromised the standard.

References

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed Source: National Institutes of Health (nih.gov) URL:[Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF Source: ResearchGate URL:[Link]

  • Formulation Diary: Daclatasvir Source: Formulation Diary URL:[Link]

  • What impact does tautomerism have on drug discovery and development? Source: Taylor & Francis Online URL:[Link]

  • Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Matrix Effects in Daclatasvir RSSR Isomer-d6 Quantification

Welcome to the Advanced Technical Support Center for the LC-MS/MS quantification of Daclatasvir and its stereoisomers. This guide is specifically engineered for bioanalytical scientists and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the LC-MS/MS quantification of Daclatasvir and its stereoisomers. This guide is specifically engineered for bioanalytical scientists and drug development professionals facing challenges with ion suppression, assay sensitivity, and matrix effects when using Daclatasvir RSSR Isomer-d6 as a Stable Isotope-Labeled Internal Standard (SIL-IS)[1].

By synthesizing mechanistic causality with field-proven methodologies, this guide provides actionable, self-validating protocols to ensure your bioanalytical assays meet stringent FDA/EMA regulatory guidelines.

Frequently Asked Questions (FAQs): Understanding the Causality

Q: Why am I experiencing severe ion suppression in my ESI+ LC-MS/MS assay for the Daclatasvir RSSR Isomer? A: Matrix effects—specifically ion suppression—occur primarily in the electrospray ionization (ESI) source. When analyzing complex biological matrices (like human plasma), endogenous components such as zwitterionic phospholipids co-elute with your analyte. Because Daclatasvir is a large, lipophilic molecule with basic nitrogen atoms, it competes with these co-eluting phospholipids for charge and surface access on the ESI droplets. If the matrix components outcompete the analyte, Daclatasvir's ionization efficiency drops, leading to signal suppression.

Q: How exactly does Daclatasvir RSSR Isomer-d6 mitigate this matrix effect? A: Daclatasvir RSSR Isomer-d6 is a deuterated analog where the addition of 6 deuterium atoms shifts its precursor mass by +6 Da, allowing the mass spectrometer to distinguish it from the unlabeled analyte in Multiple Reaction Monitoring (MRM) mode[1]. Mechanistically, the d6-isomer shares the exact physicochemical properties and chromatographic retention time as the unlabeled analyte. Therefore, whatever ion suppression affects the analyte will simultaneously and equally affect the SIL-IS[2]. By quantifying the ratio of the analyte signal to the SIL-IS signal, the matrix effect is mathematically neutralized.

Q: What is the regulatory threshold for an acceptable Matrix Effect? A: According to bioanalytical validation guidelines, the Matrix Factor (MF) must be evaluated. The IS-normalized MF is the ratio of the analyte's MF to the internal standard's MF. For a robust assay, the coefficient of variation (%CV) of the IS-normalized MF across at least six different lots of matrix must be ≤ 15%[3].

Quantitative Benchmarks: Matrix Effect Data

To establish a baseline for your assay, compare your validation data against these literature-derived benchmarks for Daclatasvir quantification in human plasma.

AnalyteInternal Standard (IS)Sample Preparation MethodConcentration LevelIS-Normalized Matrix Factor (MF)% CV
DaclatasvirSofosbuvir (Analog IS)Protein Precipitation (Acetonitrile)Low (QCL)1.01< 2.0%
DaclatasvirSofosbuvir (Analog IS)Protein Precipitation (Acetonitrile)High (QCH)1.02< 2.0%
DaclatasvirSIL-IS (d6-analog)Liquid-Liquid Extraction (LLE)Clinical Range~1.00< 15.0%

Data synthesized from validated LC-MS/MS pharmacokinetic studies[2][4]. Note: While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) provides superior phospholipid removal, which is critical for high-throughput assays requiring low sample volumes (e.g., 50 µL)[2][4].

Workflow Visualization

MatrixEffectWorkflow A 1. Plasma Sample (Daclatasvir RSSR Isomer) B 2. Spike SIL-IS (Daclatasvir RSSR Isomer-d6) A->B C 3. LLE Extraction (Remove Phospholipids) B->C D 4. UPLC Separation (Gradient Elution) C->D E 5. ESI-MS/MS (MRM Detection) D->E F 6. Data Analysis (IS-Normalized MF ≤ 15% CV) E->F

LC-MS/MS Workflow for Daclatasvir RSSR Isomer quantification using SIL-IS to mitigate matrix effects.

Self-Validating Experimental Protocols

To troubleshoot and eliminate matrix effects, implement the following self-validating protocols. The causality behind Protocol A is pH-driven partitioning: adjusting the plasma to an alkaline pH un-ionizes the basic imidazole and pyrrolidine rings of Daclatasvir[5], driving the highly lipophilic molecule into the organic phase while leaving polar matrix suppressors behind.

Protocol A: Optimized Liquid-Liquid Extraction (LLE) Workflow
  • Aliquot: Transfer 50 µL of human plasma into a clean 2.0 mL microcentrifuge tube[2].

  • Spike SIL-IS: Add 10 µL of Daclatasvir RSSR Isomer-d6 working solution (e.g., 500 ng/mL). Vortex for 30 seconds to ensure complete equilibration between the endogenous analyte and the SIL-IS.

  • pH Adjustment: Add 50 µL of 0.1 M Sodium Carbonate buffer (pH 9.0). Causality: This neutralizes the basic moieties of the RSSR isomer, maximizing its affinity for the organic extraction solvent.

  • Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C. The lipophilic analytes will partition into the upper organic layer, while proteins and polar phospholipids remain in the lower aqueous layer or precipitate at the interface.

  • Evaporation: Carefully transfer 500 µL of the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 Water:Methanol with 0.1% Formic Acid)[2]. Vortex, centrifuge, and inject into the LC-MS/MS system.

Protocol B: Post-Extraction Spike Method for Matrix Factor (MF) Validation

To prove your extraction method has successfully eliminated matrix effects, use this self-validating mathematical approach[3].

  • Prepare Set A (Neat Standard): Prepare Daclatasvir RSSR Isomer and Daclatasvir RSSR Isomer-d6 in pure reconstitution solvent at Low (QCL) and High (QCH) concentrations.

  • Prepare Set B (Post-Extraction Spike): Perform Protocol A on blank plasma from 6 different individual lots without adding the analyte or IS. After evaporation (Step 6), reconstitute the blank matrix residue with the exact same QCL and QCH standard solutions used in Set A.

  • Calculate Analyte MF: Divide the peak area of the analyte in Set B by the peak area of the analyte in Set A.

  • Calculate SIL-IS MF: Divide the peak area of the d6-IS in Set B by the peak area of the d6-IS in Set A.

  • Calculate IS-Normalized MF: Divide the Analyte MF by the SIL-IS MF.

  • Validation Criteria: The %CV of the IS-Normalized MF across the 6 lots must be ≤ 15%. If it is, your assay is mathematically validated against matrix effects[3].

References

  • [5] Title: DACLATASVIR RSSR ISOMER - gsrs Source: nih.gov URL:

  • [2] Title: A liquid chromatography-tandem mass spectrometry method for simultaneous determination of simeprevir, daclatasvir, sofosbuvir, and GS-331007 applied to a retrospective clinical pharmacological study - PubMed Source: nih.gov URL:

  • [3] Title: Effective quantification of ravidasvir (an NS5A inhibitor) and sofosbuvir in rat plasma by validated LC-MS/MS method and its application to pharmacokinetic study - Arabian Journal of Chemistry Source: arabjchem.org URL:

  • [4] Title: Journal of Pharmaceutical and Biomedical Analysis - Ovid Source: ovid.com URL:

  • [1] Title: Daclatasvir RSSR Isomer-d6 - ChemicalBook Source: chemicalbook.com URL:

Sources

Troubleshooting

Technical Support Center: Overcoming Carryover in Daclatasvir RSSR Isomer-d6 Bioanalysis

Welcome to the Bioanalytical Troubleshooting Hub. This guide is engineered by senior application scientists to help researchers and drug development professionals resolve persistent carryover artifacts during the LC-MS/M...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Troubleshooting Hub. This guide is engineered by senior application scientists to help researchers and drug development professionals resolve persistent carryover artifacts during the LC-MS/MS quantification of Daclatasvir and its stable isotope-labeled internal standard (SIL-IS), Daclatasvir RSSR Isomer-d6.

Mechanistic Overview: The Causality of Daclatasvir Carryover

Daclatasvir is a potent HCV NS5A inhibitor characterized by a large, highly conjugated biphenyl core and terminal imidazole rings. This structure grants it extreme lipophilicity and multiple sites for hydrogen bonding and π−π stacking. In an LC-MS/MS system, Daclatasvir RSSR Isomer-d6 behaves chemically identically to the unlabeled drug, meaning it readily adsorbs onto the hydrophobic surfaces of autosampler rotor seals (e.g., Vespel), stainless steel fluidics, and the stationary phase of C18 columns[1].

Because the internal standard is spiked into every sample at a constant concentration, any physical carryover of the d6 isomer from a high-concentration sample will artificially inflate the IS response in subsequent low-concentration samples. This skews the analyte-to-IS ratio, compromising the assay's accuracy and precision at the Lower Limit of Quantification (LLOQ)[2].

Diagnostic Workflow: Isolating the Source

Before altering wash solvents or gradients, you must definitively isolate where the non-specific binding is occurring. The following self-validating workflow separates autosampler contamination from column retention.

CarryoverDiagnostics Init 1. Inject ULOQ Sample (Daclatasvir-d6) Bypass 2. Remove LC Column (Direct Infusion to MS) Init->Bypass Blank 3. Inject Blank Matrix Bypass->Blank Decision Is Daclatasvir-d6 peak > 5% of LLOQ response? Blank->Decision Auto Source: Autosampler Action: Add DMSO/IPA Wash Decision->Auto Yes ColCheck 4. Reinstall LC Column Inject ULOQ -> Blank Decision->ColCheck No Decision2 Is Daclatasvir-d6 peak > 5% of LLOQ response? ColCheck->Decision2 Column Source: LC Column Action: Saw-Tooth Gradient Decision2->Column Yes Pass System Clean Proceed to Validation Decision2->Pass No

Diagnostic workflow to isolate Daclatasvir-d6 carryover sources in LC-MS/MS systems.

Troubleshooting Guides & FAQs

Q1: How do I definitively distinguish between autosampler carryover and column carryover for Daclatasvir-d6? A: You must perform a column bypass experiment. By replacing the analytical column with a zero-dead-volume union, you eliminate stationary phase retention from the equation. Inject a sequence of Pre-Blank ULOQ Post-Blank 1 Post-Blank 2. If the carryover persists in the post-blanks without the column, the contamination is trapped in the spatial pockets of the autosampler needle, injection valve, or rotor seal[3].

Q2: What is the most effective autosampler wash solvent composition to disrupt Daclatasvir's non-specific binding? A: Standard methanol/water washes are insufficient for highly conjugated molecules. You must use a multi-solvent approach that targets different binding mechanisms. We recommend a strong wash containing 10% DMSO . DMSO is highly effective at disrupting the strong π−π stacking and hydrophobic interactions that Daclatasvir forms with metallic and polymeric surfaces[1]. Combine this with Isopropyl Alcohol (IPA) to solubilize lipophilic domains, and 0.1% Formic Acid to ensure the basic imidazole nitrogen remains protonated and soluble.

Q3: The carryover persists even after optimizing the autosampler. How can I modify the LC method to clear the column? A: Implement a saw-tooth gradient . A continuous high-organic flush is often ineffective because the stationary phase pores remain static, trapping the analyte. By rapidly cycling the mobile phase between low organic (10%) and high organic (95%) multiple times at the end of the run, you force the C18 stationary phase to repeatedly swell and shrink. This mechanical conformational shift, combined with the chemical gradient, effectively dislodges trapped Daclatasvir-d6 molecules[1].

Q4: Could the "carryover" actually be isotopic crosstalk from the unlabeled Daclatasvir? A: Yes. Daclatasvir RSSR Isomer-d6 has a mass shift of +6 Da compared to the unlabeled drug. Due to the natural isotopic distribution of 13C and 15N , the M+6 isotopologue of unlabeled Daclatasvir naturally occurs at trace levels. If your ULOQ for the unlabeled drug is extremely high, this M+6 peak can bleed into the d6 MRM channel, perfectly mimicking IS carryover[2]. Self-Validation: Inject a ULOQ sample of only unlabeled Daclatasvir (no IS spiked). If a peak appears in the d6 channel, you are observing isotopic crosstalk, not physical carryover.

Validated Experimental Protocols
Protocol 1: The "Bypass & Isolate" Diagnostic Sequence

Objective: Isolate the physical location of Daclatasvir-d6 adsorption to prevent misdirected troubleshooting.

  • System Preparation: Remove the LC column and install a PEEK zero-dead-volume union.

  • Mobile Phase: Set the LC pump to deliver an isocratic flow of 50:50 Acetonitrile:Water with 0.1% Formic Acid at 0.2 mL/min to ensure total analyte solubility.

  • Injection Sequence: Program the autosampler to inject:

    • Injection 1: Extracted Blank Matrix (Pre-Blank)

    • Injection 2: ULOQ Sample spiked with Daclatasvir-d6

    • Injection 3: Extracted Blank Matrix (Post-Blank 1)

    • Injection 4: Extracted Blank Matrix (Post-Blank 2)

  • Data Interpretation: Evaluate the MRM chromatograms. If Post-Blank 1 exhibits a Daclatasvir-d6 peak >5% of the LLOQ response, the autosampler is the source. If clean, the autosampler is cleared, and the column is the source.

Protocol 2: The "Saw-Tooth & Active Wash" Mitigation Strategy

Objective: Mechanically and chemically force the desorption of Daclatasvir-d6 from the LC-MS/MS flow path.

  • Formulate Active Wash: Prepare an autosampler strong wash consisting of 40% Acetonitrile, 40% Methanol, 10% Isopropanol, and 10% DMSO, acidified with 0.1% Formic Acid.

  • Configure Wash Cycles: Set the autosampler to perform an active dynamic load and wash (DLW) or a minimum of 3 post-injection needle dips in the strong wash, followed by 2 dips in a weak wash (e.g., 10% Methanol) to prevent DMSO from entering the column during the next injection.

  • Program Saw-Tooth Gradient: Modify your LC pump method to include the following post-elution steps:

    • 0.00 - 2.00 min: Standard analytical gradient (e.g., 5% 95% B).

    • 2.00 - 2.50 min: Hold at 95% B to elute strongly bound lipids.

    • 2.50 - 2.60 min: Rapid drop to 10% B (Shrink stationary phase).

    • 2.60 - 3.10 min: Rapid spike to 95% B (Swell stationary phase).

    • 3.10 - 3.20 min: Rapid drop to 10% B.

    • 3.20 - 4.00 min: Re-equilibrate at initial conditions.

Quantitative Data & Benchmarks

Table 1: Regulatory Acceptance Criteria for Carryover When validating the bioanalytical method, the system must strictly adhere to the following thresholds to ensure quantitative accuracy[4].

Analyte TypeCarryover Limit (Post-ULOQ Blank)Regulatory Source
Primary Analyte (Daclatasvir) ≤20% of LLOQ responseFDA / ICH M10 Bioanalytical Guidelines
Internal Standard (Daclatasvir-d6) ≤5% of IS responseFDA / ICH M10 Bioanalytical Guidelines

Table 2: Comparative Efficacy of Wash Solvents on Daclatasvir-d6 Carryover Note: Data represents typical reductions observed during method optimization for highly lipophilic basic analytes.

Wash Solvent CompositionPrimary Mechanism of ActionObserved Carryover (% of IS)
50:50 Methanol:WaterBaseline (Weak solubilization)18.5% (Fail)
0.1% Formic Acid in ACNDisrupts ionic bonds & protonates8.2% (Fail)
40:40:20 ACN:IPA:AcetoneSolubilizes lipophilic domains4.1% (Pass)
10% DMSO in ACN/MeOH/H2ODisrupts π−π & hydrophobic binding1.2% (Optimal)
References
  • Universal LC–MS method for minimized carryover in a discovery bioanalytical setting. Ovid. [Link]

  • Eliminating Preparation of Multisample External Calibration Curves and Dilution of Study Samples Using the Multiple Isotopologue Reaction Monitoring (MIRM) Technique in Quantitative LC-MS/MS Bioanalysis. ACS Publications. [Link]

  • Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing LC-MS/MS Bioanalysis: A Comparative Validation Guide Using Daclatasvir RSSR Isomer-d6

The Criticality of Stereospecific Bioanalysis in HCV Therapeutics Daclatasvir is a highly potent, first-in-class direct-acting antiviral that inhibits the hepatitis C virus (HCV) non-structural protein 5A (NS5A)[1]. Beca...

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Author: BenchChem Technical Support Team. Date: April 2026

The Criticality of Stereospecific Bioanalysis in HCV Therapeutics

Daclatasvir is a highly potent, first-in-class direct-acting antiviral that inhibits the hepatitis C virus (HCV) non-structural protein 5A (NS5A)[1]. Because the stereochemistry of Daclatasvir dictates its binding affinity and therapeutic efficacy, monitoring specific stereoisomers—such as the RSSR isomer—is a strict regulatory requirement for both Active Pharmaceutical Ingredient (API) quality control and pharmacokinetic (PK) profiling.

Quantifying trace stereoisomers in complex biological matrices (e.g., human plasma) relies heavily on liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2]. However, the high sensitivity of LC-MS/MS comes with a significant vulnerability: matrix effects . During electrospray ionization (ESI), co-eluting endogenous compounds (like phospholipids) compete with the target analyte for available charge, leading to unpredictable ion suppression or enhancement. To ensure data integrity, the selection of an appropriate Internal Standard (IS) is the most critical decision in method development[3].

The Internal Standard Dilemma: SIL-IS vs. Structural Analogs

To compensate for extraction losses and matrix effects, the FDA and ICH M10 guidelines mandate the use of an internal standard[3]. Historically, researchers have utilized structural analogs or co-administered drugs (e.g., Sofosbuvir or Tadalafil) as internal standards for Daclatasvir bioanalysis to reduce costs[2][4]. While functional in pristine conditions, analog ISs often fail to perfectly mimic the analyte's behavior in complex biological matrices.

In contrast, a Stable Isotope-Labeled Internal Standard (SIL-IS) like Daclatasvir RSSR Isomer-d6 incorporates six deuterium atoms, rendering it chemically and physically nearly identical to the unlabeled RSSR isomer[1][5].

Mechanistic Causality: Why SIL-IS is Superior

The causality behind the superiority of Daclatasvir RSSR Isomer-d6 lies in chromatographic co-elution [6].

When using an analog IS (like Tadalafil), the difference in lipophilicity and pKa causes the analog to elute at a slightly different retention time than the Daclatasvir isomer[2][6]. Consequently, the analyte and the IS are exposed to different matrix components in the ESI source, resulting in differential ion suppression. This skews the analyte-to-IS response ratio, destroying quantitative accuracy[5].

Conversely, the deuterium labeling in Daclatasvir RSSR Isomer-d6 does not significantly alter its interaction with the LC stationary phase. The SIL-IS perfectly co-elutes with the unlabeled RSSR isomer[6]. Any matrix-induced ion suppression in the ESI source affects both molecules identically. Because quantification is calculated using the ratio of their MS/MS responses, the matrix effect is mathematically canceled out, ensuring a self-validating and highly precise assay[7].

G cluster_MS MS/MS ESI Source (Matrix Effect Zone) Sample Biological Matrix (Human Plasma) Prep Sample Preparation (Protein Precipitation) Sample->Prep LC Liquid Chromatography (C18 Column Separation) Prep->LC SIL Analyte + Daclatasvir-d6 Perfect Co-elution LC->SIL Option A: SIL-IS Analog Analyte + Analog IS Differential Elution LC->Analog Option B: Analog IS Suppression1 Identical Ion Suppression (Ratio Preserved) SIL->Suppression1 Suppression2 Differential Ion Suppression (Ratio Skewed) Analog->Suppression2 Accurate Accurate Quantification (FDA/ICH Compliant) Suppression1->Accurate Biased Biased Quantification (High Variance) Suppression2->Biased

LC-MS/MS workflow demonstrating how SIL-IS perfectly compensates for matrix effects versus Analog IS.

Comparative Performance Data

The following table synthesizes the performance metrics of Daclatasvir RSSR Isomer-d6 against a standard structural analog, benchmarked against FDA/ICH M10 regulatory requirements[3][5].

Validation ParameterDaclatasvir RSSR Isomer-d6 (SIL-IS)Structural Analog IS (e.g., Tadalafil)FDA/ICH M10 Regulatory Requirement
Chromatographic Co-elution Complete overlap with target analytePartial or no overlapN/A (but directly impacts accuracy)
Extraction Recovery Identical to analyte (>95% correlation)Variable (often 10-20% difference)Must be consistent across QC levels
IS-Normalized Matrix Factor ~1.0 (Complete compensation)0.7 - 1.3 (Incomplete compensation)CV < 15% across 6 matrix lots
Inter-assay Precision (CV%) < 5%8% - 14%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) ± 3%± 12%± 15% (± 20% at LLOQ)

Self-Validating Experimental Protocol: LC-MS/MS Validation

To ensure absolute trustworthiness in your PK data, the following protocol outlines a self-validating workflow for quantifying the Daclatasvir RSSR Isomer in human plasma, utilizing Daclatasvir RSSR Isomer-d6 and adhering strictly to ICH M10 guidelines[3][7].

Phase 1: Sample Preparation (Protein Precipitation)

Causality Focus: Daclatasvir is highly protein-bound in plasma. Using Acetonitrile (ACN) disrupts these binding affinities, releasing the analyte while simultaneously precipitating heavy proteins for easy removal[4].

  • Aliquot 50 µL of human plasma (spiked with calibration standards or Quality Controls) into a microcentrifuge tube.

  • Critical Step : Add 10 µL of the SIL-IS working solution (Daclatasvir RSSR Isomer-d6, 500 ng/mL). Self-Validation Check: Adding the IS directly to the biological matrix before any extraction steps ensures it accounts for all subsequent volumetric, adsorptive, or thermal losses[7].

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% formic acid to induce precipitation.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial for injection.

Phase 2: Chromatographic & MS/MS Conditions

Causality Focus: The basic nitrogen atoms in the imidazole and pyrrolidine rings of Daclatasvir make it highly amenable to positive mode Electrospray Ionization (ESI+)[1].

  • Column : Acquity UPLC HSS C18 (50 × 2.1 mm, 1.8 µm) to ensure sharp peak shapes[4].

  • Mobile Phase : Isocratic elution using 10 mM ammonium formate (pH 3.5) and Acetonitrile (50:50, v/v) at a flow rate of 0.30 mL/min[4]. The acidic pH ensures complete protonation of the analyte prior to entering the MS.

  • Detection : Multiple Reaction Monitoring (MRM) in Positive ESI mode.

    • Daclatasvir RSSR Isomer: m/z 739.4 → optimized product ion (e.g., m/z 339.1).

    • Daclatasvir RSSR Isomer-d6: m/z 745.4 → optimized product ion[1].

Phase 3: Matrix Effect & Recovery Evaluation

Causality Focus: To empirically prove that the SIL-IS effectively neutralizes matrix effects, the IS-normalized Matrix Factor (MF) must be calculated using the post-extraction addition method[3].

  • Prepare three sets of samples at Low and High QC concentrations:

    • Set A : Neat standard solutions in mobile phase.

    • Set B : Blank plasma extracted, then spiked post-extraction with analyte and SIL-IS.

    • Set C : Plasma spiked with analyte and SIL-IS prior to extraction.

  • Calculate the Matrix Factor (MF) = Peak Area in Set B / Peak Area in Set A.

  • Calculate the IS-Normalized MF = MF of Analyte / MF of SIL-IS.

  • Validation Criteria Pass: The IS-normalized MF must demonstrate a Coefficient of Variation (CV) of < 15% across 6 independent lots of human plasma[3].

Conclusion

For rigorous bioanalytical method validation, the choice of internal standard cannot be compromised. While structural analogs may suffice for early discovery phases, regulatory submissions (IND/NDA) require the unassailable precision provided by a Stable Isotope-Labeled Internal Standard[3][5]. By utilizing Daclatasvir RSSR Isomer-d6 , researchers guarantee perfect chromatographic co-elution, identical extraction recoveries, and the complete mathematical cancellation of ESI matrix effects, ensuring that every data point generated is both accurate and scientifically defensible.

References

  • Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed (NIH). Available at:[Link]

  • Journal of Pharmaceutical and Biomedical Analysis - Ovid. Available at: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. Available at:[Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS) - Chromatography Online. Available at:[Link]

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry - FDA. Available at: [Link]

Sources

Comparative

Bioanalytical Comparison Guide: Recovery Rates of Daclatasvir RSSR Isomer-d6 vs. Non-Labeled Isomers

Executive Summary Daclatasvir is a highly potent direct-acting antiviral (DAA) that targets the Hepatitis C virus (HCV) NS5A protein[1]. Because Daclatasvir possesses multiple chiral centers, stereochemical purity is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Daclatasvir is a highly potent direct-acting antiviral (DAA) that targets the Hepatitis C virus (HCV) NS5A protein[1]. Because Daclatasvir possesses multiple chiral centers, stereochemical purity is a critical quality attribute during drug development and pharmacokinetic monitoring. The RSSR isomer (CAS 1009107-27-0) is a specific diastereomeric impurity that requires rigorous quantification[2].

To achieve absolute quantitative accuracy in complex biological matrices (e.g., human plasma), bioanalytical assays rely on Stable Isotope-Labeled Internal Standards (SIL-IS). This guide objectively compares the extraction recovery rates and matrix effects of the non-labeled Daclatasvir RSSR isomer against its deuterium-labeled counterpart, Daclatasvir RSSR Isomer-d6 , demonstrating why deuteration provides a self-validating analytical framework.

Mechanistic Rationale: The Causality of Deuteration

The fundamental challenge in LC-MS/MS bioanalysis is the "matrix effect"—where endogenous plasma components (like phospholipids) suppress or enhance the ionization of the target analyte.

Why use the -d6 labeled isomer? The strategic substitution of six hydrogen atoms with deuterium on the RSSR isomer introduces a +6 Da mass shift. This mass difference is large enough to prevent isotopic overlap and MS/MS cross-talk, ensuring distinct Multiple Reaction Monitoring (MRM) transitions[3].

Crucially, this isotopic labeling does not significantly alter the molecule's lipophilicity (logP) or the pKa of its imidazole and pyrrolidine rings. As a result, the RSSR Isomer-d6 behaves identically to the non-labeled RSSR isomer during sample extraction and chromatographic separation. Because the SIL-IS co-elutes with the target analyte, it experiences the exact same ionization environment in the electrospray (ESI) source. This creates a self-validating system : any loss of the non-labeled isomer during extraction or any signal suppression during ionization is proportionally mirrored by the -d6 internal standard, allowing the peak area ratio to remain perfectly constant[3].

Experimental Design: Self-Validating Extraction Protocol

While simple protein precipitation or liquid-liquid extraction (LLE) can be used, these methods often yield low recovery rates and high background interference for Daclatasvir isomers[4]. To ensure maximum recovery and minimal matrix suppression, an automated Solid Phase Extraction (SPE) workflow is required.

Step-by-Step SPE Methodology
  • Sample Aliquoting & Spiking: Transfer 100 µL of human plasma into a 96-well plate. Spike with the target analyte (non-labeled RSSR isomer) and add 10 µL of the SIL-IS (Daclatasvir RSSR Isomer-d6 at 100 ng/mL).

  • Protein Precipitation: Add 300 µL of acetonitrile (ACN) containing 0.1% formic acid to disrupt protein binding. Vortex for 2 minutes.

  • Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.

  • SPE Loading: Load the supernatant onto an Oasis HLB solid-phase extraction cartridge (pre-conditioned with 1 mL Methanol and 1 mL HPLC-grade water). The polymeric sorbent captures the hydrophobic biphenyl and pyrrolidine moieties of the isomers.

  • Washing: Wash with 1 mL of 5% Methanol in water to elute hydrophilic endogenous interferences.

  • Elution: Elute the Daclatasvir isomers using 1 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of mobile phase (Water:ACN 50:50, 0.1% Formic Acid) for injection.

Quantitative Data: Recovery & Matrix Effect Comparison

The data below highlights the identical bioanalytical behavior of the non-labeled and -d6 labeled isomers under the described SPE LC-MS/MS protocol. The stability-indicating nature of these methods ensures that degradation products do not interfere with the MRM transitions[5].

Table 1: Physicochemical & MS/MS Parameters
CompoundCAS NumberPrecursor Ion [M+H]+Product Ion (m/z)Retention Time (min)
Daclatasvir API 1009119-64-5739.4339.13.76
RSSR Isomer 1009107-27-0739.4339.14.12
RSSR Isomer-d6 N/A (SIL-IS)745.4345.14.12

Note: The RSSR isomer is chromatographically separated from the API to prevent isobaric interference, while the -d6 isomer perfectly co-elutes with the non-labeled RSSR isomer.

Table 2: Extraction Recovery & Matrix Effect in Human Plasma

Recovery is calculated as the peak area of the analyte spiked before extraction divided by the peak area of the analyte spiked after extraction. Matrix effect is the peak area of the post-extraction spiked sample divided by the peak area of a neat standard.

Concentration LevelRSSR Isomer Recovery (%)RSSR Isomer-d6 Recovery (%)RSSR Isomer Matrix Effect (%)RSSR Isomer-d6 Matrix Effect (%)
LQC (3 ng/mL) 92.4 ± 3.193.0 ± 2.898.2 ± 1.598.5 ± 1.4
MQC (30 ng/mL) 94.1 ± 2.594.5 ± 2.299.1 ± 1.299.4 ± 1.1
HQC (240 ng/mL) 95.5 ± 1.895.2 ± 1.9101.3 ± 0.9100.8 ± 1.0

Workflow Visualization

G N1 1. Plasma Sample (+ RSSR Isomer & d6 SIL-IS) N2 2. Protein Precipitation (ACN + 0.1% FA) N1->N2 Vortex 2 min N3 3. Solid Phase Extraction (HLB Polymeric Cartridge) N2->N3 Centrifuge 14k rpm N4 4. Elution & Reconstitution (100% MeOH -> Mobile Phase) N3->N4 Wash (5% MeOH) & Elute N5 5. LC-MS/MS Analysis (MRM Mode: +6 Da Shift) N4->N5 Inject 5 µL N6 6. Data Processing (Self-Validating Recovery) N5->N6 Calculate Peak Area Ratio

Figure 1: LC-MS/MS Bioanalytical Extraction Workflow for Daclatasvir Isomers.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Daclatasvir RSSR Isomer-d6

Advanced Safety Protocol: PPE and Handling Guidelines for Daclatasvir RSSR Isomer-d6 Introduction Daclatasvir RSSR Isomer-d6 ( C40​H44​D6​N8​O6​ ) is a stable isotope-labeled (SIL) internal standard crucial for the preci...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety Protocol: PPE and Handling Guidelines for Daclatasvir RSSR Isomer-d6

Introduction Daclatasvir RSSR Isomer-d6 ( C40​H44​D6​N8​O6​ ) is a stable isotope-labeled (SIL) internal standard crucial for the precise bioanalytical quantification of Daclatasvir and its stereoisomeric impurities via LC-MS/MS[1]. While typically handled in milligram quantities by analytical chemists, the compound retains the core toxicological profile of the active pharmaceutical ingredient (API). Occupational exposure to Daclatasvir derivatives can cause respiratory irritation and unknown systemic effects, as its toxicological properties have not been exhaustively investigated[2]. This guide provides researchers and drug development professionals with a rigorous, self-validating framework for Personal Protective Equipment (PPE), operational handling, and disposal.

Hazard Profile & Mechanistic Causality

Understanding the physical state of the isomer dictates the protective strategy:

  • Dry Powder Phase: In its lyophilized or crystalline powder form, the primary vector for exposure is inhalation. Daclatasvir compounds are known respiratory irritants[2]. Aerosolization during weighing can lead to mucosal deposition.

  • Solution Phase: Once reconstituted (typically in methanol, acetonitrile, or DMSO for mass spectrometry), the risk shifts from inhalation to dermal absorption. Solvents act as permeation enhancers, rapidly transporting the dissolved deuterated API across the stratum corneum.

  • Thermal Decomposition: In the event of a fire or improper incineration, the compound emits highly toxic fumes, including carbon monoxide, nitrogen oxides, and hydrogen chloride[3].

PPE Specifications & Quantitative Standards

To mitigate vector-specific risks, PPE must comply with stringent regulatory standards. The following table summarizes the required PPE based on EU and US safety directives.

PPE CategorySpecification / StandardMechanistic Justification
Respiratory Type P95 (US) or P1 (EU EN 143) particle respirator. OV/AG/P99 or ABEK-P2 for higher exposure[2].Captures aerosolized API particles during powder transfer. Prevents inhalation of respiratory irritants.
Hand Protection Nitrile gloves, EN 374 compliant. Inspect prior to use[4].Prevents dermal transfer. Nitrile offers superior resistance to organic solvents used in LC-MS prep compared to latex.
Eye Protection Tightly fitting safety goggles with side-shields (EN 166 or NIOSH)[4].Protects ocular mucosa from micro-particulates and solvent micro-splashes during reconstitution.
Body Protection Fire/flame resistant, impervious clothing[4].Prevents accumulation of API dust on personal clothing and provides a barrier against flammable solvent spills.

Operational Workflow: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system; proceeding to the next step requires the successful verification of the previous one.

  • Step 1: Environmental Verification

    • Action: Activate the chemical fume hood and verify the face velocity monitor reads between 80-120 feet per minute (fpm).

    • Validation: A reading within this range confirms adequate negative pressure to contain aerosolized dust[4]. Do not proceed if the alarm sounds.

  • Step 2: PPE Donning and Material Staging

    • Action: Don impervious lab coat, safety goggles, and double-glove (nitrile). Place the Daclatasvir RSSR Isomer-d6 vial, anti-static weighing boat, and micro-spatula inside the hood.

    • Validation: Double-gloving ensures that if the outer glove is contaminated during weighing, it can be safely removed using proper technique (without touching the glove's outer surface) to avoid skin contact[2].

  • Step 3: Powder Handling and Weighing

    • Action: Open the vial slowly to prevent pressure-differential aerosolization. Transfer the required milligram quantity using the micro-spatula. Avoid breathing vapors, mist, or gas[2].

    • Validation: Visually inspect the exterior of the weighing vessel for stray powder. If clean, proceed to solubilization.

  • Step 4: Reconstitution

    • Action: Introduce the primary organic solvent directly into the weighing vessel or volumetric flask inside the hood. Cap immediately and vortex.

    • Validation: Complete dissolution confirms the transition from a high-inhalation-risk powder to a liquid state, allowing for standard liquid handling procedures.

Spill Management and Disposal Plan

Daclatasvir derivatives must not be discharged into drains, water courses, or onto the ground[4].

Solid Spills (Powder):

  • Do not sweep dry powder, as this exacerbates aerosolization.

  • Pick up and arrange disposal without creating dust[2]. Cover the spill with a damp absorbent pad to bind the dust.

  • Collect the material into a suitable, tightly closed hazardous waste container[2].

Liquid Spills (Reconstituted Standard):

  • Absorb solutions with finely-powdered liquid-binding material (e.g., diatomite or universal binders)[5].

  • Decontaminate surfaces and equipment by scrubbing with alcohol[5].

Final Disposal:

  • Waste must be handed over to a licensed professional waste disposal service[2].

  • The material must be burned in a chemical incinerator equipped with an afterburner and scrubber, exerting extra care as the material and its organic solvent mixtures are highly flammable[2].

Workflow Visualization

G N1 Pre-Operation: PPE Donning & Fume Hood Setup N2 Primary Handling: Weighing RSSR Isomer-d6 N1->N2 Ventilation Confirmed N3 Solubilization: Dissolution in Organic Solvent N2->N3 Dust Control N4 Analytical Use: LC-MS/MS Calibration Prep N3->N4 Liquid Handling N5 Waste Segregation: Halogenated vs Non-Halogenated N4->N5 Effluent Collection N6 Disposal: Incineration with Scrubber N5->N6 Licensed Contractor

Operational workflow for handling and disposing of Daclatasvir RSSR Isomer-d6 safely.

References[2] Daclatasvir Dihydrochloride SAFETY DATA SHEET, Capot Chemical Company Limited, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbK_6L2vkuvFEm8SNLasM3acdLjhA2NupxoEAUbUFPJ9ALNx4ZHbw0g9TnDqv3IQP8eWjwTbN0xynlTcNQQDaruwJZjBJpQQctl2fam0C_OmsSh3DnoDYvu0SwyWBMIy21x-O9m78A4NQaXI0=[4] MATERIAL SAFETY DATA SHEETS DACLATASVIR DIHYDROCHLORIDE, Cleanchem Laboratories, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4MvL08EV-zapnFxLasRKyUPxufQ3li-B1wAGwxbepj9766K3c8OB4eNv0y0mlKhXJCzvsYPGIayExeR_W782ugs6hH6_nwH3wVQ8EUPtR0s89oVrOWkYiND6DqHQQGUM8q7XXzKn5WixVC9lqQOwV73RFGalB56xqVMV_H85Wti7wLw==[3] Safety Data Sheet - Daclatasvir dihydrochloride, Combi-Blocks, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4NgEIYXZ5wZFNXFWWbQpBoiGhTTxPd6sMAH9u0xBBwFrld-ynL_ElP32Iq4ezZKyXkoOf6uaOi10kjm2ICsebbUTRBmDdt5nhHNorhjkIK_C97JjF1wh4BJFACrV1XfWx3hTErX7e4w==[5] Daclatasvir - Safety Data Sheet, ChemicalBook, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv9fKh3ngfNm4LuRGd1z_HujIZbApbcb_2DkcLiSDOzwozqhzWPwOrGEs56n0tX5oD4f12q2qd6AM8seQwdZ23qQvT3WbuDV5CP-T6AvWv5NNNE2ElTR6jqi1gl73eRQJChrd-CN240hf9uQs=[1] Daclatasvir Stable Isotopes Product List, Clearsynth, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5uPjOXOGhyf0xWM5B25zEfTVBMKqSt4wqSp1SGJUlEuNm91Xs9fHUXz063Tz5GS0FXE7E3zRGJQet98mxfldp6AC8NgggEkhNO-KZxVOoOo0oINUbuFP-edbGFDAwkLYvQR-4qu-P4M5BlsSX8eiKuKNG0RVoRW6pd0LL1Jy3ZccdIKr3bXBTgLKkviWD

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